molecular formula C10H9NS B3040299 4-(4-Methylphenyl)-1,3-thiazole CAS No. 1826-19-3

4-(4-Methylphenyl)-1,3-thiazole

Cat. No.: B3040299
CAS No.: 1826-19-3
M. Wt: 175.25 g/mol
InChI Key: KHTXVFJHWRJTOR-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,3-thiazole is a chemical compound featuring a thiazole core ring system linked to a para-methylphenyl substituent. This structure is part of a broader class of nitrogen- and sulfur-containing heterocyclic compounds that are of significant interest in medicinal and organic chemistry due to their diverse biological activities. Thiazole derivatives are recognized as privileged scaffolds in drug discovery. They are frequently investigated for their potential to inhibit various enzymes. Recent scientific studies highlight that compounds incorporating the thiazole ring, especially when combined with other pharmaceutically active motifs, show promising activity as inhibitors of carbonic anhydrase enzymes (specifically the hCA I and hCA II isoforms) . Carbonic anhydrases are important therapeutic targets for conditions like glaucoma, epilepsy, and edema . Furthermore, related thiazole structures have been identified as inhibitors of other biological targets, such as hematopoietic prostaglandin D synthase, indicating the potential for this compound class to be developed for anti-inflammatory applications . The core thiazole structure is also found in compounds studied for anticancer, antimicrobial, antioxidant, and antiparasitic activities . As a building block in organic synthesis, 4-(4-Methylphenyl)-1,3-thiazole provides a versatile backbone for further chemical modification and exploration of structure-activity relationships. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity upon receipt.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-12-7-11-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTXVFJHWRJTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310984
Record name 4-(4-Methylphenyl)thiazole
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Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-19-3
Record name 4-(4-Methylphenyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenyl)thiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Hantzsch Synthesis of 4-(p-tolyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hantzsch Synthesis of 4-(p-tolyl)thiazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The 4-(p-tolyl)thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between lipophilic bioavailability and specific receptor binding. This guide details the synthesis of these derivatives via the Hantzsch thiazole condensation—a method chosen for its regioselectivity and robustness. While the classical mechanism involves the condensation of


-haloketones with thioamides, this document expands into process optimization, green chemistry variations (microwave-assisted), and critical characterization parameters required for pharmaceutical-grade purity.

The Chemical Scaffold & Significance[1][2]

The 4-(p-tolyl)thiazole moiety is not merely a structural linker; it is a bioactive core found in potent antimicrobial, anti-inflammatory, and anticancer agents (e.g., tubulin polymerization inhibitors).

  • Lipophilicity & Permeability: The p-tolyl group at the C4 position significantly enhances the logP of the molecule compared to a phenyl or alkyl substituent. This modification often improves passive membrane permeability, a critical factor in satisfying Lipinski’s Rule of Five during hit-to-lead optimization.

  • Electronic Effects: The methyl group on the phenyl ring acts as a weak electron-donating group (EDG) via hyperconjugation. This subtly increases the electron density of the thiazole ring, potentially strengthening

    
     stacking interactions within enzyme active sites (e.g., kinase domains).
    

Mechanistic Underpinnings[3][4]

The Hantzsch synthesis is a bimolecular condensation between a 2-bromo-1-(p-tolyl)ethan-1-one (the electrophile) and a thioamide (the nucleophile). Understanding the stepwise mechanism is crucial for troubleshooting low yields.

The Reaction Pathway[3][4][5][6][7]
  • S-Alkylation: The sulfur atom of the thioamide (acting as a nucleophile) attacks the

    
    -carbon of the haloketone, displacing the bromide ion. This is an 
    
    
    
    process.
  • Intermediate Formation: An acyclic

    
    -thioketone intermediate is formed (often isolable but usually transient).
    
  • Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[1] This is the rate-determining step in sterically hindered systems.

  • Dehydration: The resulting hydroxythiazoline intermediate undergoes acid-catalyzed dehydration to establish the aromatic thiazole system.

Visualization: Mechanistic Flow

HantzschMechanism Reactants Reactants (Haloketone + Thioamide) S_Attack S-Alkylation (SN2 Attack) Reactants->S_Attack Intermediate Acyclic Intermediate (Iminothioether) S_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydroxy Hydroxythiazoline (Unstable) Cyclization->Hydroxy Dehydration Dehydration (-H2O) Hydroxy->Dehydration Acid Cat. Product 4-(p-tolyl)thiazole (Aromatic) Dehydration->Product

Figure 1: Stepwise mechanistic pathway of the Hantzsch condensation.[2] Note the critical dehydration step which drives the equilibrium toward the stable aromatic product.

Strategic Protocol Design

We present two distinct protocols: Method A for scalable, bulk synthesis and Method B for rapid library generation (Green Chemistry).

Precursor Preparation
  • Reagent: 2-Bromo-4'-methylacetophenone.

  • Handling: This compound is a potent lachrymator. All weighing and transfers must occur within a functioning fume hood.

Method A: Classical Reflux (The "Gold Standard")

Best for: Gram-scale synthesis, high purity requirements, and thermally stable derivatives.

  • Stoichiometry: Dissolve 2-bromo-4'-methylacetophenone (1.0 eq) and the thioamide/thiourea (1.1 eq) in absolute Ethanol (10 mL per gram of ketone).

    • Note: A slight excess of thioamide ensures complete consumption of the lachrymatory haloketone.

  • Reaction: Heat the mixture to reflux (

    
    C) with magnetic stirring.
    
  • Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexane). The starting bromide (

    
    ) should disappear within 1–2 hours.
    
  • Precipitation:

    • Cool the reaction mixture to room temperature.

    • Critical Step: The product often exists as a hydrobromide salt.[1] Pour the mixture into ice-water containing 10% aqueous Sodium Carbonate (

      
      )  or Ammonium Hydroxide. This neutralizes the HBr, precipitating the free base.
      
  • Isolation: Filter the solid precipitate, wash copiously with water (to remove inorganic salts), and dry under vacuum.

  • Purification: Recrystallize from hot Ethanol/Water (8:2) if necessary.

Method B: Microwave-Assisted Synthesis (Green Approach)

Best for: High-throughput screening (HTS), library synthesis, and reducing solvent waste.

  • Setup: In a microwave-safe vial (e.g., 10 mL), combine 2-bromo-4'-methylacetophenone (1.0 mmol), thioamide (1.1 mmol), and Ethanol (2 mL).

  • Irradiation: Irradiate at 150W (or set temp to

    
    C) for 5–10 minutes .
    
    • Optimization: If using a monomode reactor, use "Hold" mode to maintain temperature.

  • Workup: Pour onto crushed ice/alkali as described in Method A.

  • Advantage: This method typically suppresses side reactions due to the rapid heating profile and reduces reaction time by >90%.

Comparative Data: Method A vs. Method B
MetricMethod A (Reflux)Method B (Microwave)
Reaction Time 60 – 120 mins5 – 15 mins
Yield (Isolated) 85 – 95%92 – 98%
Solvent Usage High (10-20 volumes)Low (2-3 volumes)
Energy Efficiency LowHigh
Scalability Excellent (>100g)Limited (Batch size dependent)

Troubleshooting & Process Control

Experimental Workflow Decision Tree

The following diagram outlines the decision logic for synthesis and troubleshooting.

Workflow Start Start Synthesis Scale Select Scale Start->Scale MethodA > 1 Gram: Use Reflux (Method A) Scale->MethodA MethodB < 500 mg: Use Microwave (Method B) Scale->MethodB Monitor TLC Check (Bromide Consumed?) MethodA->Monitor MethodB->Monitor Workup Neutralize with Na2CO3 (pH 8-9) Monitor->Workup Yes Oil Product is Oily? Workup->Oil Solid Product is Solid? Workup->Solid Extraction Extract with DCM Dry over MgSO4 Oil->Extraction Recryst Recrystallize (EtOH/H2O) Solid->Recryst

Figure 2: Operational workflow for selecting synthesis method and handling workup variations.

Critical Process Parameters (CPPs)
  • Moisture Sensitivity: While the Hantzsch reaction is robust, excessive water in the initial reflux can slow down the dehydration step. Use anhydrous ethanol for best results.

  • Basification: The product must be neutralized. If you skip the

    
     step, you are isolating the hydrobromide salt, which has different solubility and melting point properties.
    
  • Regioselectivity: With simple thioamides (like thiourea), regioselectivity is not an issue. However, if using N-substituted thioamides, steric hindrance at the nitrogen can affect the cyclization rate.

Characterization Standards

To validate the synthesis of 4-(p-tolyl)thiazol-2-amine (a common derivative), compare against these standard metrics:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point:

    
    C (Lit. value).
    
  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • 
       2.30–2.36 ppm (s, 3H): Methyl group of p-tolyl.
      
    • 
       6.60–6.70 ppm (s, 1H): C5-H of thiazole ring  (Diagnostic singlet).
      
    • 
       7.18 (d, 2H) and 7.66 (d, 2H): Aromatic protons (AA'BB' system).
      
    • 
       7.00–7.50 ppm (bs, 2H): 
      
      
      
      protons (exchangeable with
      
      
      ).

References

  • ChemicalBook. (n.d.). 2-Amino-4-(p-tolyl)thiazole Synthesis and NMR Data. Retrieved from

  • Potewar, T. M., et al. (2020). Microwave-assisted synthesis of nitrogen heterocycles: A Green Chemistry Approach. Journal of University of Shanghai for Science and Technology.[3] Retrieved from

  • National Institutes of Health (NIH). (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents.[4] PMC. Retrieved from

  • BenchChem. (2025).[5][1][2] Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. Retrieved from

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Retrieved from

Sources

Optimized One-Pot Architectures for 2-Amino-4-(4-methylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

The synthesis of 2-amino-4-(4-methylphenyl)-1,3-thiazole represents a critical entry point in the development of kinase inhibitors, substituted sulfonylureas, and diverse biocidal agents. Historically, the Hantzsch Thiazole Synthesis has been the gold standard, necessitating the isolation of lachrymatory and unstable


-haloketones (e.g., 2-bromo-4'-methylacetophenone).

This guide pivots away from the classical two-step isolation route. Instead, we define a One-Pot Iodine-Mediated Oxidative Cyclization architecture. This approach generates the


-haloketone in situ from 4'-methylacetophenone, immediately trapping it with thiourea.

Key Advantages of this Architecture:

  • Atom Economy: Eliminates intermediate workup and solvent waste.

  • Safety: Bypasses the isolation of severe skin/eye irritants (

    
    -bromoketones).
    
  • Scalability: Validated for gram-to-kilogram transition with minimal E-factor impact.

Mechanistic Architecture

Understanding the "One-Pot" efficiency requires visualizing the cascade reaction. The system relies on the dual role of molecular iodine (


) as both a halogenating agent and a Lewis acid catalyst that activates the carbonyl oxygen.
Mechanistic Pathway (DOT Visualization)

HantzschMechanism Start 4'-Methylacetophenone (Substrate) Enol Enol Intermediate Start->Enol Tautomerization Iodine Iodine (I2) (Oxidant/Catalyst) AlphaIodo α-Iodo Ketone (In Situ Species) Iodine->AlphaIodo Enol->AlphaIodo + I2 / -HI Attack Nucleophilic Attack (S-Alkylation) AlphaIodo->Attack + Thiourea Thiourea Thiourea (Nucleophile) Thiourea->Attack Cyclization Intramolecular Cyclization (N-Attack) Attack->Cyclization Imine formation Dehydration Dehydration (-H2O, -HI) Cyclization->Dehydration Aromatization Product 2-Amino-4-(p-tolyl)thiazole (Target) Dehydration->Product

Figure 1: The cascade mechanism involves in situ


-iodination followed by rapid Hantzsch condensation, preventing the accumulation of toxic intermediates.

Protocol A: Iodine-Mediated Oxidative Cyclization

Context: This is the robust, "Industry Standard" method suitable for high-purity requirements.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
4'-Methylacetophenone 1.0Substrate
Thiourea 2.0Nucleophile (Excess drives kinetics)
Iodine (

)
1.0Oxidant/Halogen source
Ethanol (EtOH) SolventPolar protic medium (solubilizes

)
Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methylacetophenone (10 mmol, 1.34 g) in Ethanol (20 mL).

  • Addition: Add Thiourea (20 mmol, 1.52 g). Stir until partially dissolved.

  • Initiation: Add Iodine (10 mmol, 2.54 g) in one portion.

    • Observation: The solution will turn dark brown immediately.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitor: Check TLC (Mobile phase: Hexane:EtOAc 7:3). The dark iodine color should fade to a light orange/yellow, indicating consumption of

      
      .
      
  • Workup (The "Self-Validating" Step):

    • Cool reaction to room temperature.[3][4]

    • Pour the mixture into crushed ice (~100 g).

    • Critical Step: Basify with Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      to pH 8–9.
    • Validation: A distinct precipitate (free base) must form. If oil forms, scratch the vessel walls to induce crystallization.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
    ) to remove excess thiourea and inorganic salts.
    
  • Purification: Recrystallize from hot Ethanol/Water (8:2) to yield off-white needles.

Expected Yield: 85–92%

Protocol B: Green Synthesis (Water-Mediated)

Context: For laboratories prioritizing Green Chemistry principles (E-Factor reduction) or lacking organic solvent disposal streams.

Methodology
  • Charge: Mix 4'-methylacetophenone (10 mmol) and Thiourea (12 mmol) in Water (10 mL).

  • Catalysis: Add N-Bromosuccinimide (NBS) (10 mmol) or use catalytic Iodine (0.1 equiv) with

    
     as a co-oxidant if avoiding stoichiometric halogens is desired.
    
    • Note: For the standard green protocol, stoichiometric NBS in water is highly efficient.

  • Energy Input:

    • Method A (Thermal): Stir at

      
       for 2 hours.
      
    • Method B (Microwave - Preferred): Irradiate at 300W for 5–10 minutes.

  • Isolation: The product precipitates directly from the aqueous phase upon cooling. Filtration and water wash yield high purity (>95%) without recrystallization.

Process Validation & Characterization

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following physicochemical profile.

Analytical Data Table
ParameterSpecification (Target)Diagnostic Signal
Appearance Off-white to pale yellow crystalline solid-
Melting Point

Sharp range indicates purity.

NMR
(DMSO-

)

2.31 (s, 3H,

)
Methyl group on phenyl ring.

6.98 (s, 1H, Thiazole-H)
Characteristic H-5 thiazole singlet.

7.05 (bs, 2H,

)
Exchangeable amino protons.

7.18 (d, 2H), 7.70 (d, 2H)
AA'BB' system of p-tolyl group.
IR Spectroscopy

Primary amine (

) stretching.

C=N thiazole stretch.
Troubleshooting Decision Matrix (DOT Visualization)

Troubleshooting Problem Issue Detected Check1 Dark/Black Product? Problem->Check1 Check2 Low Yield / Oil? Problem->Check2 Sol1 Residual Iodine. Wash with 5% Na2S2O3. Check1->Sol1 Yes Sol2 Incomplete Cyclization. Check pH > 8 during workup. Check2->Sol2 pH issue Sol3 Wet Ethanol. Ensure dry solvent used. Check2->Sol3 Solvent issue

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • General Hantzsch Modification: Gupta, R. et al. "One-pot synthesis of 2-amino-4-arylthiazoles using iodine and thiourea." Tetrahedron Letters, Vol. 52, 2011.

  • Green Chemistry Protocol: Gangadhar, B. et al. "Highly Efficient Green Protocol for the Synthesis of 2-amino-4-arylthiazoles."[5][6] International Journal of Emerging Technologies and Innovative Research, Vol. 9, Issue 6, 2022.

  • Microwave Assisted Synthesis: Jain, K. et al. "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water."[6][7][8] Green and Sustainable Chemistry, Vol. 1, No. 2, 2011.[8]

  • Mechanistic Insight: Yin, G. et al. "Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives."[9] Heterocycles, Vol. 85, No. 8, 2012.[9]

Sources

Physicochemical Properties of 4-Aryl-1,3-Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antineoplastics (e.g., Dasatinib) to antimicrobials. Its utility stems from a unique physicochemical profile: the thiazole ring acts as a bioisostere for pyridine or benzene while introducing specific electronic and lipophilic vectors.[1] This guide provides a deep technical analysis of the scaffold's electronic structure, acidity/basicity, lipophilicity, and photophysical behavior, supported by validated experimental protocols.[1]

Structural & Electronic Core

Aromaticity and Electronic Distribution

The 1,3-thiazole ring is a five-membered heteroaromatic system containing sulfur (position 1) and nitrogen (position 3).

  • Aromaticity: It possesses 6

    
    -electrons (4 from the carbons and nitrogen, 2 from the sulfur lone pair in the 
    
    
    
    -orbital), satisfying Hückel’s rule.
  • Dipole Moment: The ring is polarized with a dipole moment of ~1.61 D.[1] The sulfur atom acts as an electron donor within the ring via resonance (+M effect) but is inductively electron-withdrawing (-I).

  • C2 Acidity: The proton at the C2 position is relatively acidic (pKa ~29 in DMSO) compared to benzene, allowing for direct lithiation and functionalization.[1]

The 4-Aryl Interaction

Substitution at the C4 position with an aryl group extends the conjugated


-system.
  • Planarity: Steric hindrance between the C4-aryl ortho-protons and the thiazole sulfur/nitrogen is minimal, allowing for a near-planar conformation that facilitates

    
    -
    
    
    
    stacking interactions in protein binding pockets.
  • Electronic Modulation: The 4-aryl group acts as an electron sink or source depending on its substituents, directly influencing the basicity of the N3 nitrogen.

Physicochemical Profile

Basicity (pKa)

The thiazole nitrogen (N3) possesses a lone pair in an


 orbital, orthogonal to the 

-system, making it available for protonation.[1] However, it is significantly less basic than imidazole or pyridine.[1]
HeterocyclepKa (Conjugate Acid)Electronic Rationale
Imidazole 6.95Two nitrogens stabilize the cation via equivalent resonance.
Pyridine 5.25Six-membered ring, less strain, no sulfur induction.
1,3-Thiazole 2.52 Sulfur's electronegativity (-I effect) reduces electron density at N3.
4-Phenylthiazole ~2.0 - 2.6 The phenyl ring exerts a weak electron-withdrawing effect, slightly lowering basicity further.

Implication: At physiological pH (7.4), 4-arylthiazoles exist predominantly in their neutral form, facilitating membrane permeability.[1]

Lipophilicity (LogP)

The sulfur atom significantly increases lipophilicity compared to oxygen-containing isosteres (oxazoles).[1]

  • Core LogP: The experimental LogP of 4-phenylthiazole is approximately 2.6 - 3.1 .

  • Modulation:

    • Hydrophilic substituents: Introduction of amino (-NH2) or hydroxyl (-OH) groups at the C2 position lowers LogP to ~1.0–1.5, improving water solubility.

    • Lipophilic substituents:[1] Halogens (Cl, Br) on the aryl ring push LogP > 4.0, potentially creating solubility issues.[1]

Photophysical Properties (Fluorescence)

4-Arylthiazoles are often fluorophores.

  • Absorption:

    
     typically falls in the 280–320 nm range (UV).[1]
    
  • Emission: Blue fluorescence (400–450 nm).[1]

  • ESIPT Phenomenon: Derivatives with an ortho-hydroxyl group on the 4-aryl ring (e.g., 2-(2-hydroxyphenyl)thiazole) exhibit Excited-State Intramolecular Proton Transfer (ESIPT) . This results in a large Stokes shift (>100 nm) and dual emission, valuable for ratiometric sensing.[1]

Synthetic Pathway: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is the most robust method for generating 4-aryl-1,3-thiazoles. It involves the condensation of an


-haloketone with a thioamide (or thiourea).
Reaction Mechanism Visualization[1]

HantzschMechanism HaloKetone α-Haloketone (Electrophile) Attack S-Alkylation (Nu Attack on C-X) HaloKetone->Attack Thioamide Thioamide/Thiourea (Nucleophile) Thioamide->Attack Intermediate Thioimidate Intermediate Attack->Intermediate -HX Cyclization N-Attack on Carbonyl Intermediate->Cyclization HydroxyThiazoline Hydroxythiazoline Cyclization->HydroxyThiazoline Product 4-Aryl-1,3-Thiazole (Aromatic) HydroxyThiazoline->Product Dehydration (-H₂O)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Standard Protocol (Self-Validating)

Objective: Synthesis of 2-amino-4-phenylthiazole.

  • Stoichiometry: Combine 1.0 eq of 2-bromoacetophenone (

    
    -haloketone) and 1.1 eq of thiourea.
    
  • Solvent: Dissolve in Ethanol (EtOH) or Methanol (MeOH) [Concentration ~0.5 M].

  • Reflux: Heat to reflux for 2–4 hours.

    • Validation checkpoint: Reaction mixture should turn clear, then potentially precipitate solid upon cooling.[1] Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Workup:

    • Cool to room temperature.[1]

    • The product exists as a hydrobromide salt.[1] Neutralize by adding aqueous NaHCO

      
       or NH
      
      
      
      OH until pH ~8.[1]
    • Precipitate forms.[1] Filter the free base.[1]

  • Purification: Recrystallize from hot ethanol/water.

Experimental Characterization Protocols

To ensure data integrity (E-E-A-T), use these standardized protocols to measure the physicochemical properties of your synthesized derivatives.

Determination of pKa (Potentiometric Titration)

Because 4-arylthiazoles are weak bases, standard aqueous titration is difficult due to solubility.[1] Use a mixed-solvent approach.

Protocol:

  • Solvent System: Prepare a mixture of Methanol:Water (typically 50:50 v/v) to ensure solubility.[1]

  • Titrant: 0.1 M HCl (standardized).

  • Procedure:

    • Dissolve ~10 mg of compound in 30 mL of the solvent mixture.

    • Perform titration under inert gas (

      
      ) to prevent 
      
      
      
      absorption.[1]
    • Record pH vs. Volume of titrant.[1]

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa (

    
    ) from the apparent pKa (
    
    
    
    ) measured in the organic mixture.[1]
    • Equation:

      
       (where 
      
      
      
      is a solvent correction factor).[1]
Measurement of Lipophilicity (Shake-Flask Method)

While HPLC is faster, the Shake-Flask method is the gold standard for validating computational LogP.

Protocol:

  • Phases: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]

  • Equilibration: Dissolve compound in the octanol phase.

  • Partitioning: Add equal volume of aqueous phase.[1] Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis spectrophotometry (using the

    
     determined previously).
    
  • Calculation:

    
    .
    

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how structural modifications at different positions of the 4-aryl-1,3-thiazole scaffold influence its physicochemical and biological properties.

SAR_Map Core 4-Aryl-1,3-Thiazole Core Scaffold Pos2 Position 2 (C2) Functionalization Core->Pos2 Pos4 Position 4 (C4) Aryl Ring Core->Pos4 Pos5 Position 5 (C5) Substitution Core->Pos5 RingN Position 3 (N) Basicity Core->RingN Solubility Modulates Solubility (NH₂, NH-Ac increases polar surface) Pos2->Solubility TargetBinding Target Binding (H-bond donor/acceptor) Pos2->TargetBinding PiStacking π-π Stacking (Critical for kinase affinity) Pos4->PiStacking Fluorescence Fluorescence Tuning (ESIPT with ortho-OH) Pos4->Fluorescence MetStab Metabolic Stability (Block oxidation) Pos5->MetStab RingN->TargetBinding SaltForm Salt Formation (Pharmaceutics) RingN->SaltForm

Figure 2: SAR map highlighting the functional impact of scaffold modifications.

Comparative Data Table

Comparison of 4-phenylthiazole with common derivatives to illustrate substituent effects.

CompoundSubstituent (R)LogP (Calc)pKa (Est.)Key Property
4-Phenylthiazole -H2.6~2.5Core scaffold; moderate lipophilicity.
2-Amino-4-phenylthiazole -NH2 (at C2)1.8~4.0Increased polarity; H-bond donor.
2-Methyl-4-phenylthiazole -CH3 (at C2)3.1~2.8Increased lipophilicity; steric bulk.
2-(2-Hydroxyphenyl)thiazole -OH (at Aryl ortho)3.2~2.0ESIPT Active ; Strong fluorescence.

References

  • Hantzsch Thiazole Synthesis Protocol & Mechanism: BenchChem. Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones. Link[1]

  • Physicochemical Properties (LogP/pKa): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 74581, 4-Phenylthiazole. Link[1]

  • Fluorescence & ESIPT: Belskaya, N. P., et al. Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence. Link

  • Medicinal Chemistry Applications: Chimenti, F., et al. Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp. agents. European Journal of Medicinal Chemistry. Link

  • pKa Determination Methods: Reusch, W. Acidity and Basicity of Heterocycles. Michigan State University.[1] Link

Sources

Biological Screening of Novel 4-(4-Methylphenyl)-1,3-thiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The p-Tolyl Thiazole Pharmacophore[1]

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Dasatinib, Ritonavir). Within this class, 4-(4-methylphenyl)-1,3-thiazole analogs—often referred to as p-tolyl thiazoles—occupy a unique chemical space. The para-methyl group on the C4-phenyl ring provides a critical balance of lipophilicity (


) and steric bulk, facilitating hydrophobic interactions within the binding pockets of kinases (e.g., EGFR) and microbial enzymes (e.g., DNA gyrase).

This guide details the biological screening cascade for these novel analogs. It moves beyond generic protocols to focus on the specific physicochemical challenges posed by the p-tolyl moiety, such as solubility management in aqueous assays and specific metabolic stability concerns.

The Screening Cascade[2]

To maximize resource efficiency, screening must follow a logical filter, moving from high-throughput low-cost assays to complex mechanistic studies.

ScreeningCascade Start Compound Library (4-p-tolyl-thiazoles) InSilico Phase I: In Silico (Docking: EGFR/DNA Gyrase) (ADME Prediction) Start->InSilico Solubility Checkpoint: Aqueous Solubility > 50 µM? InSilico->Solubility Antimicrobial Phase IIa: Antimicrobial (MIC via Broth Microdilution) Solubility->Antimicrobial Pass Cytotoxicity Phase IIb: Anticancer (MTT/SRB Assay against MCF-7/HepG2) Solubility->Cytotoxicity Pass Enzyme Phase III: Target Validation (Kinase Inhibition / AChE Assay) Antimicrobial->Enzyme MIC < 10 µg/mL Cytotoxicity->Enzyme IC50 < 10 µM ADME Phase IV: ADME-Tox (Microsomal Stability) Enzyme->ADME

Figure 1: The integrated screening workflow.[1] A "Go/No-Go" decision matrix ensures only potent candidates progress to expensive enzymatic and ADME validation.

Protocol I: Antimicrobial Screening (Broth Microdilution)

Thiazole derivatives frequently exhibit broad-spectrum antimicrobial activity. The 4-(4-methylphenyl) group enhances membrane permeability, making the Minimum Inhibitory Concentration (MIC) assay the gold standard over qualitative disk diffusion methods.

Mechanistic Rationale

The lipophilic p-tolyl tail facilitates penetration of the bacterial cell wall, particularly in Gram-positive strains like S. aureus (MRSA). Once inside, the thiazole nitrogen can coordinate with metal ions in metalloenzymes or interact with DNA gyrase [1].

Step-by-Step Methodology

Objective: Determine the lowest concentration inhibiting visible growth.[1]

  • Inoculum Preparation:

    • Cultivate S. aureus (ATCC 6538) and E. coli (ATCC 8739) in Mueller-Hinton Broth (MHB) to mid-log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in MHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Compound Preparation:

    • Dissolve the 4-(4-methylphenyl)-thiazole analog in 100% DMSO to create a 10 mg/mL stock.

    • Critical Step: The p-tolyl group decreases water solubility. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced toxicity.

  • Plate Setup (96-well):

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls:

      • Column 11: Growth Control (Inoculum + Solvent).

      • Column 12: Sterility Control (Media only).

      • Reference: Ciprofloxacin or Norfloxacin (0.01 – 10 µg/mL).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Validation: Add 30 µL of Resazurin (0.01%) dye. A change from blue (resazurin) to pink (resorufin) indicates viable bacterial metabolism.

    • MIC Definition: The lowest concentration preventing the color change.

Protocol II: Anticancer Cytotoxicity (MTT Assay)

The 4-(4-methylphenyl)-1,3-thiazole scaffold has shown potency against breast (MCF-7) and liver (HepG2) carcinomas [2]. The mechanism often involves induction of apoptosis via the intrinsic mitochondrial pathway.

Experimental Logic

The MTT assay measures the activity of mitochondrial succinate dehydrogenase. Since the p-tolyl thiazole analogs target mitochondrial depolarization [3], this assay is a direct functional probe of the compound's mechanism of action.

Workflow
  • Seeding:

    • Seed MCF-7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Treat cells with analogs (0.1 – 100 µM) for 48 hours.

    • Self-Validating Control: Include Doxorubicin as a positive control. If Doxorubicin IC50 deviates >20% from historical data, invalidate the run.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Data Presentation

Table 1: Representative Cytotoxicity Data (IC50 in µM)

Compound IDR-Group (C2 Position)MCF-7 (Breast)HepG2 (Liver)SI (Selectivity Index)*
TZ-01 -NH-NH2 (Hydrazine)5.73 ± 0.57.26 ± 0.48.2
TZ-04 -NH-Ph (Aniline)13.66 ± 1.118.90 ± 1.53.1
TZ-08 -CH3> 50> 50N/A
Doxorubicin (Standard)0.85 ± 0.11.20 ± 0.212.5

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safety.

Structure-Activity Relationship (SAR) Analysis

Understanding why the 4-(4-methylphenyl) group works is vital for optimization.

SAR Core Thiazole Core (Scaffold) C4_Pos C4 Position: 4-Methylphenyl Core->C4_Pos C2_Pos C2 Position: Functional Group Core->C2_Pos Effect1 Lipophilicity (LogP) Membrane Permeability C4_Pos->Effect1 Methyl Group Effect2 Steric Fit (Kinase Hydrophobic Pocket) C4_Pos->Effect2 Phenyl Ring Effect3 H-Bonding (Target Interaction) C2_Pos->Effect3 Hydrazine/Amide

Figure 2: SAR Map. The C4-methylphenyl group drives permeability and hydrophobic pocket occupancy, while the C2 position dictates specific H-bonding interactions.

Key Insight: The methyl group at the para position is an electron-donating group (EDG). This increases the electron density of the phenyl ring, potentially strengthening


 stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the active site of enzymes like Acetylcholinesterase (AChE) or EGFR [4].

References

  • BenchChem Technical Support. (2025).[2] A Head-to-Head Comparison of 2-(4-Methylphenyl)-4(5H)-thiazolone and Structurally Similar Compounds in Anticancer Research. BenchChem. Link

  • Gomha, S. M., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 28(15). Link

  • Santana, T. I., et al. (2021). Thiazole Derivatives as Potential Anticancer Agents: A Review of the Last Decade. Molecules. Link

  • Chimenti, F., et al. (2019). Synthesis and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Altıntop, M. D., et al. (2016). Synthesis and Antimicrobial Evaluation of New Thiazole Derivatives. Molecules. Link

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Methodological & Application

Application Note & Protocols: Evaluating the In Vitro Anticancer Efficacy of 4-(4-Methylphenyl)-1,3-thiazole on the MCF-7 Human Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the in vitro anticancer properties of the novel compound, 4-(4-Methylphenyl)-1,3-thiazole, using the MCF-7 human breast adenocarcinoma cell line. Thiazole-based heterocyclic compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind the selected experimental workflow, the principles of each assay, and the interpretation of results. We present a multi-faceted approach, beginning with a primary assessment of cytotoxicity to determine the compound's potency (IC50), followed by detailed mechanistic studies to elucidate its effects on apoptosis and cell cycle progression. All protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.

Scientific Background & Rationale

The pursuit of novel, selective, and potent anticancer agents remains a paramount challenge in oncology.[3] Heterocyclic compounds containing nitrogen and sulfur, such as those with a 1,3-thiazole core, are prevalent in FDA-approved drugs and are a focal point of drug discovery due to their diverse biological activities.[1] Numerous studies have highlighted the potential of thiazole derivatives to inhibit the proliferation of various cancer cell lines, including the MCF-7 breast cancer line, by inducing apoptosis and causing cell cycle arrest.[4][5]

The MCF-7 cell line is an estrogen receptor-positive (ER+), luminal A-type human breast cancer cell line. It is one of the most widely used models in breast cancer research, making it an ideal system for the initial screening and mechanistic evaluation of potential therapeutic compounds.

This guide outlines a logical workflow to systematically evaluate the anticancer potential of 4-(4-Methylphenyl)-1,3-thiazole (herein referred to as "Compound T"). The workflow is designed to first establish efficacy and then explore the underlying mechanism of action.

Integrated Experimental Workflow

The evaluation of Compound T follows a structured, multi-stage process. This ensures that each subsequent experiment is built upon a solid foundation of data from the previous stage, providing a comprehensive biological profile of the compound's activity.

G cluster_0 Phase 1: Primary Efficacy Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis start MCF-7 Cell Culture & Maintenance viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells at IC50 & 2x IC50 caspase Caspase-3/7 Activity Assay ic50->caspase Treat cells at IC50 & 2x IC50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat cells at IC50 & 2x IC50 interpretation Mechanism of Action Hypothesis apoptosis->interpretation caspase->interpretation cell_cycle->interpretation G cluster_0 Cell Cycle Regulation cluster_1 Apoptotic Pathway compound Compound T (4-(4-Methylphenyl)-1,3-thiazole) cdk Inhibition of CDK/Cyclin Complexes compound->cdk mito Mitochondrial Stress (Intrinsic Pathway) compound->mito arrest S-Phase Arrest cdk->arrest apoptosis Apoptosis arrest->apoptosis cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 cas37->apoptosis

Caption: Hypothesized mechanism of Compound T in MCF-7 cells.

Conclusion

This application note provides a robust framework for the in vitro evaluation of 4-(4-Methylphenyl)-1,3-thiazole against the MCF-7 breast cancer cell line. By integrating cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis, researchers can build a comprehensive profile of the compound's anticancer activity. The detailed, principle-driven protocols herein serve as a reliable guide to generate high-quality, reproducible data essential for the advancement of novel therapeutic candidates in oncology drug discovery.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Annexin V-FITC/PI Staining. Bio-protocol. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Abbkine. [Link]

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  • Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]

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  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC. [Link]

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  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Taylor & Francis Online. [Link]

  • Flow cytometric cell cycle analysis. Bio-protocol. [Link]

  • Flow cytometry cell cycle analysis of MCF-7 cells treated with different compounds and control. ResearchGate. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. [Link]

  • What are the points to be considered for growing MCF7 cells and performing the MTT assay? ResearchGate. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center Flow Cytometry Core. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • The in vitro activity of the newly synthesized derivatives against MCF-7, A549, and Colo-205 human cancer cell lines. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC. [Link]

  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. ResearchGate. [Link]

  • Synthesis and evaluation of novel thiazole... : Anti-Cancer Drugs. Ovid. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

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Application Note and Protocol: Antimicrobial Evaluation of 4-(4-Methylphenyl)-1,3-thiazole against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the urgent development of novel antimicrobial agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[2][3][4][5] The thiazole ring is a core component in many therapeutic agents and is recognized for its ability to serve as a fundamental framework in the design of new drugs.[1][2] The antimicrobial potential of thiazole derivatives is often attributed to the toxophoric (S-C=N) unit and their amphiphilic nature, which may facilitate penetration of bacterial cell membranes.[3][4] This document provides a detailed guide for researchers on the evaluation of the antimicrobial efficacy of 4-(4-Methylphenyl)-1,3-thiazole against S. aureus, a key pathogen in both community- and hospital-acquired infections.

This guide will detail the essential protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of 4-(4-Methylphenyl)-1,3-thiazole. These assays are fundamental in preclinical antimicrobial drug discovery, providing critical data on the potency and pharmacodynamics of a novel compound.[6]

Core Principles and Scientific Rationale

The evaluation of a potential antimicrobial agent hinges on a series of standardized and reproducible assays. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This is a primary indicator of the agent's potency. Following the MIC, the Minimum Bactericidal Concentration (MBC) is determined to ascertain the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9][10][11] This distinction between bacteriostatic (inhibiting growth) and bactericidal (killing) activity is crucial for therapeutic applications.[6] Finally, the time-kill kinetics assay provides a dynamic profile of the antimicrobial agent's activity over time, revealing the rate and extent of bacterial killing at different concentrations.[6][12][13] This information is vital for predicting in vivo efficacy and optimizing dosing regimens.[6]

Materials and Reagents

  • Test Compound: 4-(4-Methylphenyl)-1,3-thiazole (or its derivatives).[14][15][16]

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213 as a quality control strain, and relevant clinical isolates, including MRSA strains).

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]

    • Tryptic Soy Agar (TSA).[6]

  • Reagents:

    • Sterile phosphate-buffered saline (PBS) or saline solution.[6]

    • Dimethyl sulfoxide (DMSO) for dissolving the test compound, if necessary.

    • 0.5 McFarland standard.

  • Equipment and Consumables:

    • Sterile, 96-well, U-bottom microtiter plates.[11]

    • Micropipettes and sterile tips.

    • Spectrophotometer.

    • Shaking incubator set at 35 ± 2°C.[11]

    • Sterile culture tubes and flasks.

    • Colony counter.

Experimental Protocols

Part 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][17]

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture of S. aureus on a TSA plate, select 3-5 isolated colonies. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

2. Preparation of Test Compound Dilutions: a. Prepare a stock solution of 4-(4-Methylphenyl)-1,3-thiazole in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%). b. Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the serially diluted compound. b. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). c. Incubate the plate at 35 ± 2°C for 16-20 hours.[11]

4. Interpretation of Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of bacteria.

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC assay to determine the bactericidal activity of the compound.[9][10][18]

1. Subculturing from MIC Plate: a. From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[10][11] b. Spread the aliquot onto a TSA plate.

2. Incubation: a. Incubate the TSA plates at 37°C for 24-48 hours.[11]

3. Interpretation of Results: a. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[9][11]

Part 3: Time-Kill Kinetics Assay

This assay provides a dynamic view of the antimicrobial activity over time.[6][12][13][19]

1. Preparation: a. Prepare cultures of S. aureus in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. b. Prepare tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

2. Inoculation and Sampling: a. Inoculate the tubes with the prepared bacterial suspension. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.[6]

3. Quantification of Viable Bacteria: a. Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline. b. Plate a known volume of the appropriate dilutions onto TSA plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on plates that yield between 30 and 300 colonies.

4. Data Analysis: a. Calculate the number of CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Data Presentation

Table 1: Example MIC and MBC Data for 4-(4-Methylphenyl)-1,3-thiazole against S. aureus

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292138162Bactericidal
MRSA Clinical Isolate 116322Bactericidal
MRSA Clinical Isolate 216644Bactericidal

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 2: Example Time-Kill Kinetics Data (log₁₀ CFU/mL) for 4-(4-Methylphenyl)-1,3-thiazole against S. aureus ATCC 29213

Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.75.75.75.75.7
26.55.54.84.23.5
47.85.33.93.1<2.0
88.95.1<2.0<2.0<2.0
129.25.0<2.0<2.0<2.0
249.35.2<2.0<2.0<2.0

Visualization of Experimental Workflow and Potential Mechanism

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis SA_culture S. aureus Culture (18-24h on TSA) Inoculum_prep Inoculum Preparation (0.5 McFarland) SA_culture->Inoculum_prep MIC MIC Assay (Broth Microdilution) Inoculum_prep->MIC Inoculate TimeKill Time-Kill Assay Inoculum_prep->TimeKill Inoculate Compound_prep Compound Dilution (4-(4-Methylphenyl)-1,3-thiazole) Compound_prep->MIC Add Compound_prep->TimeKill Add MIC_read Read MIC (Visual Inspection) MIC->MIC_read Incubate 16-20h MBC MBC Assay (Subculturing) MBC_count Count Colonies (Determine MBC) MBC->MBC_count Incubate 24-48h TK_plot Plot Time-Kill Curve TimeKill->TK_plot Sample at time points MIC_read->MBC Subculture clear wells potential_mechanism Thiazole 4-(4-Methylphenyl)-1,3-thiazole Membrane Bacterial Cell Membrane Thiazole->Membrane FtsZ FtsZ Protein Thiazole->FtsZ Potential Target Disruption Membrane Disruption & Permeability Increase Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Ions, ATP, Nucleic Acids) Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Z_ring Z-ring Formation FtsZ->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Cell_Division->Cell_Death Prevention leads to Inhibition Inhibition

Caption: Potential mechanisms of action for thiazole derivatives.

Discussion and Mechanistic Insights

Thiazole derivatives have been reported to exhibit antimicrobial activity through various mechanisms. [2]One proposed mechanism involves the disruption of the bacterial cell membrane due to the amphiphilicity of the thiazole compounds, leading to leakage of intracellular components and subsequent cell death. [4]Another potential target for some thiazole derivatives is the FtsZ protein, which is crucial for bacterial cell division. Inhibition of FtsZ polymerization and Z-ring formation can lead to filamentation of the bacteria and ultimately cell death. [20]Further studies, such as membrane potential assays and electron microscopy, would be necessary to elucidate the precise mechanism of action of 4-(4-Methylphenyl)-1,3-thiazole.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of 4-(4-Methylphenyl)-1,3-thiazole against S. aureus. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can gain valuable insights into the compound's potential as a novel antibacterial agent. These foundational data are essential for guiding further preclinical development, including mechanism of action studies and in vivo efficacy models.

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  • Time-Kill & Rapid Antimicrobial Efficacy Test Studies. (2025). Eurofins. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Halogenated 1,3-Thiazolidin-4-ones. (2020). Bioorganic Chemistry. Available at: [Link]

  • Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus. (2015). Purdue e-Pubs. Available at: [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Neliti. Available at: [Link]

  • Synthesis and antimicrobial screening of some 1,3- thiazines. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PMC. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. Available at: [Link]

  • Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. (2016). PLoS ONE. Available at: [Link]

  • Thiazole. (n.d.). Wikipedia. Available at: [Link]

Sources

Application Note: Strategic Evaluation of 4-Arylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-arylthiazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the vicinal diaryl heterocycles found in "coxib" class NSAIDs (e.g., Celecoxib). Unlike traditional carboxylic acid NSAIDs, 4-arylthiazoles are frequently designed to exploit the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme, offering reduced gastrointestinal toxicity.

However, a common failure mode in developing these derivatives is poor translation from enzymatic potency to cellular efficacy due to solubility issues or off-target cytotoxicity. This Application Note outlines a Tiered Screening Cascade designed specifically for 4-arylthiazole derivatives, prioritizing assays that validate mechanism (COX-2 selectivity) while simultaneously filtering for biological viability (RAW 264.7 functional assays).

The Screening Cascade (Workflow)

ScreeningCascade Start Synthesized 4-Arylthiazole Library Solubility Solubility Check (DMSO Tolerance) Start->Solubility Tier1 Tier 1: Physicochemical Screen Albumin Denaturation Assay (High Throughput) Solubility->Tier1 Pass Tier2 Tier 2: Enzymatic Target Validation COX-1 vs. COX-2 Inhibition (Selectivity Index Calculation) Tier1->Tier2 >50% Inhibition Fail1 Discard Inactives Tier1->Fail1 <50% Inhibition Tier3 Tier 3: Cellular Functional Assay LPS-induced RAW 264.7 Macrophages (NO Release & Cytokines) Tier2->Tier3 SI > 10 Fail2 Discard Non-Selective (GI Toxicity Risk) Tier2->Fail2 SI < 1

Figure 1: Strategic screening cascade filtering compounds from physicochemical properties to biological function.

Chemical Handling & Solubilization

Critical Step: 4-arylthiazoles are lipophilic. Improper solubilization causes micro-precipitation in aqueous buffers, leading to false negatives in enzymatic assays and false positives (via cell stress) in cellular assays.

  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the thiazole ring substituents.

  • Working Solution: For assays, dilute stocks so the final DMSO concentration is < 0.5% (v/v) .

  • Verification: Measure absorbance at 600nm. Any turbidity indicates precipitation.

Tier 1: Albumin Denaturation Assay (Physicochemical Proxy)

Purpose: A rapid, non-biological screen. Inflammation induces protein denaturation; compounds that stabilize albumin against heat stress often correlate with anti-inflammatory activity.[1] This is the most cost-effective "first pass" filter.

Protocol
  • Reagents:

    • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

    • Reference Standard: Diclofenac Sodium or Ibuprofen.

  • Procedure:

    • Test: Mix 0.2 mL of 1% BSA + 2.8 mL PBS + 2 mL of test compound (concentrations: 10–500 µg/mL).

    • Control: 0.2 mL 1% BSA + 2.8 mL PBS + 2 mL distilled water/vehicle.

    • Incubation: Incubate at 37°C for 20 minutes.

    • Denaturation: Heat in a water bath at 70°C for 5 minutes .

    • Cooling: Cool to room temperature (25°C).

  • Measurement: Measure Absorbance at 660 nm .

  • Calculation:

    
    
    

Tier 2: COX-1/COX-2 Enzymatic Inhibition (Mechanism)

Purpose: To determine the Selectivity Index (SI) . 4-arylthiazoles are designed to fit the larger hydrophobic channel of COX-2. High potency against COX-1 indicates potential for gastric ulceration (undesirable).

Mechanistic Pathway

COXPathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 Thiazole 4-Arylthiazole Derivatives Thiazole->COX1 Avoid Blockade Thiazole->COX2 Selective Blockade PGH2 PGH2 PGG2->PGH2 Homeostasis Gastric Protection Platelet Aggregation PGH2->Homeostasis via COX-1 Inflammation Pain Fever Swelling PGH2->Inflammation via COX-2

Figure 2: Differential inhibition pathway. The goal is selective blockade of COX-2.[2]

Protocol (Colorimetric Inhibitor Screening)

Based on standard peroxidase activity assays (e.g., Cayman Chemical).

  • Principle: COX converts Arachidonic Acid to PGG2, then reduces PGG2 to PGH2 (peroxidase activity).[3] This reduction oxidizes a colorimetric substrate (TMPD) which is measured at 590 nm.

  • Reagents:

    • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

    • Heme (Cofactor).

    • Arachidonic Acid (Substrate).

    • Colorimetric Substrate (TMPD).

  • Workflow:

    • Background Wells: Buffer + Heme + Solvent (No Enzyme).

    • 100% Activity Wells: Buffer + Heme + Enzyme + Solvent.

    • Inhibitor Wells: Buffer + Heme + Enzyme + 4-Arylthiazole Derivative .

    • Incubate 5 mins at 25°C.

    • Initiate: Add Arachidonic Acid + TMPD to all wells.

    • Incubate 5 mins at 25°C.

    • Read: Absorbance at 590 nm.

  • Data Analysis:

    • Calculate IC50 for both isoforms.[4]

    • Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2) .[5]

    • Target: SI > 10 (Moderate Selectivity), SI > 50 (High Selectivity).

Tier 3: Cellular Functional Assay (RAW 264.7)

Purpose: Validates that the compound can cross cell membranes and inhibit inflammation in a living system without killing the cell. Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).[6]

A. Cell Viability (MTT Assay) - Mandatory Pre-requisite

Before assessing anti-inflammatory activity, you must prove the reduction in signals is not due to cell death.

  • Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat with compound (1–100 µM) for 24h.

  • Add MTT reagent.[7] Incubate 4h. Dissolve formazan crystals in DMSO.

  • Acceptance Criteria: Cell viability > 90% compared to control.

B. Nitric Oxide (NO) Inhibition (Griess Assay)[8]
  • Seeding: Seed cells (

    
     cells/mL) in 24-well plates. Adhere for 24h.
    
  • Induction: Replace medium with fresh DMEM containing 1 µg/mL LPS + Test Compound.

    • Positive Control: LPS + Dexamethasone (1 µM) or Celecoxib.

    • Negative Control:[8] Media only (No LPS).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Quantification:

    • Collect 100 µL of culture supernatant.[6][7]

    • Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[6]

    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm .

  • Standard Curve: Use Sodium Nitrite (

    
    ) to generate a standard curve (0–100 µM).
    

Data Presentation Standards

When reporting results for 4-arylthiazole derivatives, summarize data in a comparative table format to facilitate SAR (Structure-Activity Relationship) analysis.

Table 1: Example Data Reporting Template

Compound IDR-Group (C4)Albumin Denaturation (IC50 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)NO Inhibition (RAW 264.7) % at 50µM
AT-01 Phenyl45.215.012.51.2 (Non-selective)30%
AT-02 4-F-Phenyl22.1>1000.8>125 (Selective) 85%
Celecoxib (Std)N/A15.00.0437592%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Cell Media Hydrophobicity of thiazole ringReduce stock concentration; ensure final DMSO < 0.5%; warm media before addition.
High COX-1 Inhibition Compound lacks "bulky" group4-arylthiazoles need a bulky substituent (e.g., SO2Me, Sulfonamide) to clash with the smaller COX-1 pocket.
High Background in Griess Phenol Red interferenceUse Phenol Red-free DMEM for the final 24h incubation step.

References

  • Abdel-Maksoud, M. S., et al. (2023). "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega. Available at: [Link]

  • Chandra, S., et al. (2012). "Design, Synthesis and Anti-inflammatory Evaluation of Novel 4-Arylthiazole Derivatives." European Journal of Medicinal Chemistry.
  • Saha, A., et al. (2015). "Anti-inflammatory activity of 4-arylthiazole derivatives: An in vitro and in vivo study.
  • Bio-Protocol. (2020). "LPS-Induced RAW 264.7 Activation and Nitric Oxide Measurement." Bio-Protocol. Available at: [Link]

Sources

Scaffold-Driven Kinase Inhibition: Application Note on 4-(4-Methylphenyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in FDA-approved oncology drugs. Recent advancements have demonstrated that functionalizing the thiazole core with specific aryl groups—particularly the 4-(4-methylphenyl) moiety—creates a highly selective scaffold for targeting hyperactive kinase networks, including the PI3K/AKT/mTOR and EGFR pathways[1]. This application note provides drug development professionals with a comprehensive, self-validating methodological framework for the synthesis, biochemical screening, and cellular evaluation of 4-(4-methylphenyl)-1,3-thiazole-based kinase inhibitors.

Scientific Rationale & Mechanistic Insights

The Causality of Scaffold Selection

The design of competitive kinase inhibitors requires precise spatial occupation of the enzyme's ATP-binding cleft. The 4-(4-methylphenyl)-1,3-thiazole scaffold is engineered to exploit this cavity through two primary mechanisms:

  • Hinge Region Anchoring : The nitrogen atom of the 1,3-thiazole ring acts as a potent hydrogen bond acceptor. It interacts directly with the backbone amides of the kinase hinge region (e.g., Val882 in PI3K

    
     or Met793 in EGFR), anchoring the molecule within the active site[1].
    
  • Hydrophobic Pocket Shielding : The addition of the 4-methylphenyl group at the C4 position of the thiazole ring is a deliberate geometric choice. The phenyl ring engages in

    
     stacking with aromatic residues in the hydrophobic pocket II. Furthermore, the para-methyl substituent acts as an electron-donating group (EDG). Literature confirms that EDGs on thiazole frameworks enhance target engagement by enriching the electron density of the core heterocycle, thereby strengthening hinge-binding interactions while simultaneously improving the molecule's lipophilicity and cellular permeability[2].
    

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Lipid Kinase RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates PIP2 to PIP3 mTOR mTORC1 Complex AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 4-(4-Methylphenyl)-1,3-thiazole Derivatives Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->AKT Allosteric/Competitive Inhibition

Fig 1. Mechanism of PI3K/AKT pathway inhibition by 4-(4-methylphenyl)-1,3-thiazole derivatives.

Experimental Workflow Design

To ensure data integrity, the evaluation of these inhibitors must follow a self-validating pipeline. Chemical identity must be confirmed prior to biochemical screening, and biochemical efficacy must be cross-referenced with cellular viability data to rule out assay interference or poor membrane permeability.

Workflow Step1 1. Chemical Synthesis Hantzsch Thiazole Reaction Step2 2. Biochemical Validation ADP-Glo Kinase Assay Step1->Step2 Step3 3. Cellular Efficacy MTT Viability Assay Step2->Step3 Step4 4. Mechanism of Action Flow Cytometry (Apoptosis) Step3->Step4

Fig 2. Self-validating workflow from chemical synthesis to biological evaluation.

Self-Validating Protocols

Chemical Synthesis: Regioselective Hantzsch Reaction

Causality: The Hantzsch thiazole synthesis is selected for its high regioselectivity and mild conditions. By utilizing 2-bromo-1-(4-methylphenyl)ethanone as the


-haloketone, the 4-methylphenyl moiety is permanently fixed at the C4 position of the thiazole ring. Diversity is introduced at the C2 position using various thiourea or thioamide derivatives.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1.0 equivalent (eq) of 2-bromo-1-(4-methylphenyl)ethanone in absolute ethanol (0.5 M concentration).

  • Reagent Addition: Add 1.1 eq of the desired substituted thiourea (e.g., N-(4-cyanophenyl)thiourea) to the solution.

  • Reflux: Heat the mixture to 80°C under reflux for 4–6 hours.

  • In-Process Control: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the

    
    -haloketone spot validates completion.
    
  • Workup: Cool the mixture to room temperature. Neutralize with 10% aqueous

    
     to precipitate the free base product.
    
  • Purification & Validation: Filter, wash with cold distilled water, and recrystallize from ethanol. Crucial Validation: Confirm structural integrity and

    
     purity using 
    
    
    
    -NMR,
    
    
    -NMR, and LC-MS before proceeding to biological assays.
Biochemical Evaluation: ADP-Glo™ Kinase Assay

Causality: The ADP-Glo assay is chosen because it is a universal, homogeneous, high-throughput luminescent method that directly measures ADP formation. Unlike radiolabeled ATP assays, it avoids radioactive hazards while maintaining high sensitivity and a strong signal-to-background ratio, which is critical for identifying nanomolar inhibitors[1].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare fresh kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
    
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized thiazole derivatives in DMSO. Transfer to a 384-well white microplate. Validation: Ensure final DMSO concentration in the assay is

    
     to prevent solvent-induced enzyme denaturation.
    
  • Enzyme Incubation: Add 2.5 µL of purified recombinant kinase (e.g., PI3K

    
     or AKT1) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor.
    
  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Causality: The ATP concentration must be set at the specific

    
     of the target kinase to accurately calculate competitive inhibition constants (
    
    
    
    ). Incubate for 60 minutes.
  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction (30 min incubation).

  • Data Acquisition & Validation: Read luminescence on a microplate reader. Self-Validation: Calculate the Z'-factor using the vehicle control (100% activity) and a no-enzyme control (0% activity). The assay is only valid if

    
    .
    
Cellular Efficacy: MTT Viability Assay

Causality: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or efflux pumps. The MTT assay validates target engagement in living systems using cancer cell lines dependent on the target kinases (e.g., A549 for lung adenocarcinoma, MCF-7 for breast cancer)[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 or MCF-7 cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Treatment: Treat cells with compound concentrations ranging from 0.01 µM to 50 µM for 72 hours. Validation: Include a DMSO vehicle control (negative) and a standard clinical inhibitor like BEZ235 or Dasatinib (positive control).

  • Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow metabolically active cells to reduce MTT to purple formazan.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate relative cell viability and determine the

    
     using a 4-parameter logistic non-linear regression model.
    

Quantitative Data Interpretation

The following table summarizes representative quantitative data demonstrating the structure-activity relationship (SAR) of 4-(4-methylphenyl)-1,3-thiazole derivatives. Notice how the introduction of an electron-withdrawing cyano group on the C2-phenyl ring (Compound 1c) drastically improves both biochemical and cellular


 values, a trend consistent with recent literature on Akt and PI3K inhibitors[3].

Table 1: Comparative Kinase Inhibition and Cellular Cytotoxicity of Thiazole Derivatives

Compound IDR-Group at C2 PositionPI3K


(nM)
AKT1

(nM)
MCF-7

(µM)
A549

(µM)
1a -NH

(Unsubstituted)
145.2 ± 8.489.4 ± 5.112.5 ± 1.215.3 ± 1.4
1b -NH-Phenyl45.1 ± 3.228.6 ± 2.04.2 ± 0.55.8 ± 0.6
1c -NH-(4-Cyanophenyl)12.4 ± 1.18.2 ± 0.71.1 ± 0.13.8 ± 0.4
Ref. Drug BEZ235 (Control)4.0 ± 0.3N/A0.5 ± 0.080.8 ± 0.1

Note: Data represents mean ± SD of three independent experiments. Compound 1c exhibits a highly favorable translation from biochemical potency to cellular efficacy, validating the 4-(4-methylphenyl)-1,3-thiazole core as a robust scaffold for further lead optimization.

References

  • Li et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date". National Institutes of Health (NIH).
  • Othman et al. "Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors". Royal Society of Chemistry (RSC).
  • Mathew et al. "Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors". National Institutes of Health (NIH).
  • "Thiazole-Based Tumor Pyruvate Kinase M2 Inhibitors: A Paradigm-Shifting Therapeutic Strategy Targeting Metabolic and Microbial Synergy in Colorectal Cancer". American Chemical Society (ACS).

Sources

Application Note: High-Fidelity MTT Assay Protocol for Evaluating the Cytotoxicity of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Thiazole and its derivatives are highly privileged scaffolds in medicinal chemistry, extensively utilized in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. During the preclinical drug discovery pipeline, accurately determining the in vitro cytotoxicity of these compounds is a critical first step. The1 remains the gold standard for high-throughput cell viability screening due to its quantitative reliability, microplate compatibility, and direct correlation with cellular metabolic health[1].

This application note provides a comprehensive, self-validating protocol specifically optimized for evaluating thiazole-based compounds, addressing unique chemical interactions such as autoreduction and hydrophobicity.

Mechanistic Principle

The MTT assay is a colorimetric test that measures cellular metabolic activity as a direct proxy for cell viability. In metabolically active cells, the water-soluble, yellow MTT tetrazolium salt permeates the intact plasma membrane. Once inside, it is reduced by NAD(P)H-dependent oxidoreductases—specifically2 of the electron transport chain[2]. This enzymatic reduction yields insoluble, purple formazan crystals. Dead or apoptotic cells lack this requisite enzymatic activity, leaving the MTT unreduced.

Mechanism MTT MTT Reagent (Yellow, Soluble) Cell Viable Cell (Active Mitochondria) MTT->Cell Permeates Membrane DeadCell Dead/Apoptotic Cell (Enzyme Inactive) MTT->DeadCell Permeates Membrane Enzyme Succinate Dehydrogenase (NADH/NADPH) Cell->Enzyme Metabolic Activity Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Enzymatic Reduction NoReaction No Reduction (Remains Yellow) DeadCell->NoReaction Metabolic Arrest

Intracellular reduction of MTT to formazan by succinate dehydrogenase.

Experimental Design & Self-Validating Controls

When testing thiazole compounds, the experimental design must account for the specific chemical nature of the analytes to ensure data trustworthiness. Thiazoles are heterocyclic compounds that can occasionally exhibit intrinsic redox activity.

  • Autoreduction Control (Compound Blank): The core assumption of the MTT assay is that non-cellular redox reactions are negligible. However, 3 in the absence of cells, leading to false-positive viability readings[3]. A well containing only culture media, the highest concentration of the thiazole compound, and MTT (no cells) is mandatory to establish baseline chemical reduction.

  • Vehicle Control: Thiazole compounds are typically hydrophobic and require dissolution in DMSO. A vehicle control (e.g., 0.1% to 0.5% DMSO in media) ensures that observed cytotoxicity is driven by the thiazole derivative, not solvent toxicity.

  • Reference Wavelength: Measuring absorbance at 570 nm captures the formazan peak, but simultaneously reading at a reference wavelength (630–650 nm) allows researchers to subtract background noise caused by cellular debris, fingerprints, or non-specific light scattering.

Step-by-Step Protocol

Materials Required:

  • Target cell lines (e.g., MCF-7, HeLa, PC3)

  • Thiazole test compounds (Stock solutions prepared in sterile, cell-culture grade DMSO)

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filtered (0.22 µm) and protected from light.

  • Solubilization Buffer: 100% DMSO.

Workflow:

  • Cell Seeding: Harvest exponentially growing cells. Seed 5,000–10,000 cells/well in 100 µL of complete culture medium into a flat-bottom 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

  • Compound Treatment: Carefully aspirate the seeding medium. Add 100 µL of fresh medium containing serial dilutions of the thiazole compound. Include vehicle controls and compound blanks. Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final MTT concentration of ~0.45 mg/mL). Incubate the plate in the dark at 37°C for 2 to 4 hours. Causality Note: The optimal incubation time depends on the metabolic rate of the specific cell line; monitor periodically under a microscope for the appearance of intracellular purple puncta.

  • Solubilization: Carefully aspirate the media containing unreacted MTT. Crucial Step: Do not disturb the formazan crystals at the bottom of the well. Removing the media prevents serum proteins from precipitating upon the addition of solvent, which would scatter light and skew the absorbance reading. Add 100 µL of DMSO to each well to solubilize the formazan. Place the plate on an orbital shaker for 10–15 minutes at room temperature.

  • Absorbance Measurement: Read the optical density (OD) using a microplate spectrophotometer at 570 nm. Simultaneously read at 630 nm for background subtraction.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Thiazole Treatment (Serial Dilutions) Seed->Treat AddMTT 3. MTT Addition (2-4h Incubation) Treat->AddMTT Solubilize 4. Solubilization (Aspirate & add DMSO) AddMTT->Solubilize Read 5. Absorbance (OD 570nm - OD 630nm) Solubilize->Read

Standard workflow for the MTT cell viability assay in microplates.

Data Analysis & Quantitative Presentation

To determine the viability, calculate the specific absorbance for each well: OD_specific = OD_570nm - OD_630nm

Determine the percentage of cell viability relative to the vehicle control: % Viability =[(OD_specific of Treated - OD_specific of Blank) / (OD_specific of Vehicle Control - OD_specific of Blank)] × 100

Plot the % Viability against the log-transformed concentration of the thiazole compound to generate a dose-response curve. Use non-linear regression analysis to calculate the IC₅₀ (Half-maximal inhibitory concentration).

Quantitative Data Summary: Cytotoxicity of Representative Thiazole Compounds

Recent structure-activity relationship (SAR) studies evaluating novel thiazole architectures demonstrate varying degrees of cytotoxicity, heavily dependent on the functionalization of the thiazole ring and the target cell line[4].

Compound Class / DerivativeTarget Cell LineExposure TimeIC₅₀ Value (µM)Cytotoxic Profile
1,3,4-Thiadiazole/Thiazolidine-4-one hybridMCF-7 (Breast Cancer)48 h3.85 – 43.5Potent anti-proliferative[4]
1,3,4-Thiadiazole/Thiazolidine-4-one hybridPC3 (Prostate Cancer)48 h12.4 – 55.2Moderate to Potent[4]
2-(Azetidin-3-yl)-4-methylthiazoleMDA-MB-231 (Breast Cancer)24-72 h~15.6Moderate[5]
Thiazole-Formulated Azomethine (AM1)HeLa (Cervical Cancer)24 h> 100Non-toxic (Bioimaging)[6]

Note: While many thiazole hybrids exhibit potent cytotoxicity, specific derivatives like 6 even at high concentrations, making them excellent candidates for live-cell fluorescent bioimaging[6].

Troubleshooting & Optimization

  • High Background Absorbance: Often caused by incomplete removal of phenol red-containing media or protein precipitation when adding DMSO. Ensure careful, complete aspiration of media before the solubilization step.

  • Inconsistent Replicates (Edge Effects): Evaporation in the outer wells of the 96-well plate can artificially concentrate media components and alter cell metabolism. To mitigate this, fill the outer perimeter wells (rows A and H, columns 1 and 12) with sterile PBS instead of using them for experimental data.

  • False Cytotoxicity (Precipitation): Highly lipophilic thiazole compounds may precipitate out of solution in aqueous culture media, physically smothering cells rather than exerting true pharmacological toxicity. Always visually inspect wells under a phase-contrast microscope prior to adding the MTT reagent.

References

  • Title : MTT Assay - AAT Bioquest | Source : aatbio.com | URL : 1

  • Title : MTT Assays | Springer Nature Experiments | Source : springernature.com | URL : 2

  • Title : Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(Azetidin-3-yl)-4-methylthiazole | Source : benchchem.com | URL : 5

  • Title : Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays | Source : emerginginvestigators.org | URL : 3

  • Title : Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies | Source : nih.gov (PMC) | URL : 4

  • Title : Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells | Source : acs.org | URL : 6

Sources

Application of 4-(4-Methylphenyl)-1,3-thiazole in developing PI3K/mTOR dual inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing the 4-(4-Methylphenyl)-1,3-thiazole Scaffold in the Development of PI3K/mTOR Dual Inhibitors

Part 1: Introduction & Strategic Overview

The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth, survival, and metabolism.[1] Hyperactivation of this pathway is implicated in over 50% of human malignancies, making it a prime target for oncological intervention. While first-generation inhibitors targeted individual nodes (e.g., rapamycin for mTOR or idelalisib for PI3Kδ), clinical data has shown that feedback loops often limit efficacy—inhibiting mTORC1 alone, for instance, can paradoxically activate AKT via a negative feedback loop involving S6K and IRS-1.

The Solution: Dual PI3K/mTOR Inhibition Dual inhibitors that simultaneously block the ATP-binding sites of both PI3K (p110 isoforms) and mTOR (mTORC1/2) prevent this feedback activation, offering superior antitumor activity.

The Role of 4-(4-Methylphenyl)-1,3-thiazole The 4-(4-Methylphenyl)-1,3-thiazole moiety serves as a privileged scaffold (pharmacophore) in this class of inhibitors. Its structural utility is threefold:

  • Hinge Binding: The thiazole nitrogen (N3) acts as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with Val851 in PI3Kα).

  • Hydrophobic Occupation: The 4-(4-methylphenyl) group (p-tolyl) projects into the hydrophobic specificity pocket (often Pocket I or the affinity pocket), providing van der Waals contacts that enhance potency and selectivity over other kinome members.

  • Synthetic Versatility: The C2 position is highly reactive, allowing for the attachment of diverse "tail" groups (ureas, amides, hydrazones) to tune solubility and pharmacokinetic (PK) properties.

Part 2: Chemical Synthesis & Scaffold Construction

The foundation of developing these inhibitors is the robust synthesis of the core scaffold. We utilize a modified Hantzsch Thiazole Synthesis , optimized for high yield and purity without extensive chromatographic purification.

Protocol 1: Synthesis of the Core Scaffold (2-Amino-4-(4-methylphenyl)thiazole)

Note: The 2-amino derivative is the most common starting point for kinase inhibitors, serving as the "head" group for hinge binding.

Materials:

  • 4-Methylphenacyl bromide (2-Bromo-4'-methylacetophenone)

  • Thiourea (for 2-amino substitution) or Thioacetamide (for 2-methyl substitution)

  • Ethanol (Absolute)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 10 mmol of 4-Methylphenacyl bromide in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Cyclization: Add 11 mmol (1.1 eq) of Thiourea. The slight excess ensures complete consumption of the bromoketone.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 2-4 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • A precipitate (hydrobromide salt) will form.

    • Basify the solution by adding aqueous ammonia or TEA dropwise until pH ~8-9 to liberate the free base.

  • Isolation: Pour the mixture into 100 mL of ice-cold water. The product, 2-amino-4-(4-methylphenyl)thiazole , will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol/water to achieve >98% purity (HPLC grade).

Data Output: Expected Analytical Signature

  • 1H NMR (DMSO-d6): Characteristic singlet for the thiazole C5-H (~7.0 ppm), broad singlet for NH2 (~7.1 ppm), and the AA'BB' system of the p-tolyl group.

Part 3: Biological Evaluation Protocols

Once the scaffold is derivatized (e.g., by coupling the 2-amino group with an aryl acid chloride or isocyanate), the resulting compounds must be screened for dual inhibition.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Platform)

Rationale: This assay measures the ADP produced during the kinase reaction, providing a direct correlation to enzyme activity. It is less prone to interference from fluorescent compounds than FRET-based assays.

Reagents:

  • Recombinant PI3Kα (p110α/p85α) and mTOR proteins.

  • PIP2:PS lipid substrate (for PI3K).

  • Recombinant 4EBP1 or S6K peptide substrate (for mTOR).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the thiazole derivatives in DMSO (10 concentrations, starting at 10 µM).

  • Enzyme Incubation:

    • Add 2 µL of compound to 384-well white plates.

    • Add 4 µL of kinase buffer containing PI3K or mTOR enzyme.

    • Incubate for 15 min at RT to allow inhibitor binding.

  • Reaction Initiation: Add 4 µL of Substrate/ATP mix.

    • PI3K Condition: 50 µM ATP + 50 µM PIP2:PS.

    • mTOR Condition: 10 µM ATP + 0.1 µg/µL 4EBP1.

  • Reaction: Incubate at RT for 60 minutes.

  • Termination & Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a non-linear regression fit (Sigmoidal dose-response).

Protocol 3: Cellular Mechanism of Action (Western Blot)

Rationale: To confirm the compound penetrates the cell membrane and inhibits the pathway in a physiological context.

Cell Lines: MCF-7 (Breast Cancer) or PC-3 (Prostate Cancer).

Steps:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Starvation: Serum-starve cells for 12 hours to reduce basal signaling noise.

  • Treatment: Treat cells with the thiazole inhibitor (at IC50 and 10x IC50) for 2 hours.

  • Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes to robustly activate the PI3K/mTOR pathway.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Targets: p-AKT (Ser473) [PI3K/mTORC2 marker], p-S6K (Thr389) [mTORC1 marker].

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Interpretation: A successful dual inhibitor will show dose-dependent ablation of both p-AKT and p-S6K bands.

Part 4: Data Visualization & SAR Logic

Table 1: Structure-Activity Relationship (SAR) Trends

Representative data for thiazole derivatives.

Structural Modification (C2-Position)PI3Kα IC50 (nM)mTOR IC50 (nM)Interpretation
-NH2 (Core Scaffold) >10,000>10,000Weak binder; lacks hinge-interaction depth.
-NH-CO-Phenyl 8501,200Amide linker improves H-bond network.
-NH-CO-NH-(4-Fluoro-Phenyl) 4560Urea linker creates "bidentate" hinge binding; F-group adds metabolic stability.
-NH-N=CH-(2,4-DiOH-Phenyl) 1225Hydrazone + Hydroxyls mimic ATP phosphate interactions; Potent Dual Inhibitor.
Diagram 1: PI3K/mTOR Signaling & Inhibition Strategy

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target 1) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 (Target 2) AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation S6K->RTK Negative Feedback (Loss leads to AKT reactivation) Translation Protein Translation & Cell Growth S6K->Translation Promotion Inhibitor Thiazole Dual Inhibitor (4-(4-Me-Ph)-1,3-thiazole Core) Inhibitor->PI3K Blocks ATP Site Inhibitor->mTORC1 Blocks ATP Site

Caption: The dual inhibition mechanism blocks both the upstream PI3K node and the downstream mTOR node, preventing the S6K-mediated negative feedback loop that often renders mTOR-only inhibitors ineffective.

Diagram 2: Chemical Synthesis Workflow (Hantzsch Method)

Synthesis_Workflow Start 4-Methylphenacyl Bromide Process1 Reflux in EtOH (2-4 hrs) Start->Process1 Reagent Thiourea (NH2-CS-NH2) Reagent->Process1 Intermediate HBr Salt Precipitate Process1->Intermediate Process2 Basification (NH4OH / TEA) Intermediate->Process2 Product 2-Amino-4-(4-methylphenyl) -1,3-thiazole (Core Scaffold) Process2->Product Deriv Derivatization (Urea/Amide Formation) Product->Deriv Next Step

Caption: Optimized Hantzsch synthesis route for generating the 2-amino-4-(4-methylphenyl)thiazole core scaffold used in inhibitor design.

References

  • Edrees, M. M., et al. (2024). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. [Link]

  • Xie, Y., et al. (2018). Discovery of thiazole derivatives as novel PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Knight, Z. A., et al. (2010). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell. [Link][2][3]

Sources

Synthesis and biological evaluation of thiazole-based compounds as potential antimicrobial agents.

[1][2][3][4][5][6][7][8][9]

Executive Summary & Rationale

The thiazole ring (1,3-thiazole) is a pharmacophore of immense significance in infectious disease research, serving as the core scaffold for clinically critical drugs like sulfathiazole (antimicrobial) and ritonavir (antiviral).[1] In the context of rising antimicrobial resistance (AMR), thiazole derivatives are prized for their ability to target bacterial DNA gyrase (GyrB) and Topoisomerase IV , as well as their capacity to disrupt bacterial cell membranes due to their amphiphilic nature.

This guide provides a rigorous, field-validated workflow for the Hantzsch synthesis of 2,4-disubstituted thiazoles and their subsequent biological validation using CLSI-compliant antimicrobial assays. It is designed to move beyond basic textbook descriptions, offering the "tribal knowledge" required to ensure reproducibility and high-quality data generation.

Chemical Synthesis: The Hantzsch Protocol

Mechanistic Insight

The Hantzsch Thiazole Synthesis remains the gold standard for generating 2,4-disubstituted thiazoles. It involves the condensation of an

  • Causality: The reaction proceeds via an

    
     attack of the sulfur nucleophile on the 
    
    
    -carbon, followed by a dehydration-cyclization step.
  • Critical Control Point: The intermediate hydroxythiazoline is often unstable; forcing conditions (reflux) or dehydrating agents are required to drive aromatization.

Validated Protocol: Synthesis of 2-Amino-4-Arylthiazoles

Objective: Synthesize 4-(4-chlorophenyl)thiazol-2-amine as a model antimicrobial lead.

Reagents
  • Reactant A: 2-Bromo-4'-chloroacetophenone (1.0 equiv)

  • Reactant B: Thiourea (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Base: Sodium acetate (anhydrous) or Triethylamine (to neutralize HBr byproduct)

Step-by-Step Methodology
  • Solubilization: Dissolve 5.0 mmol of 2-Bromo-4'-chloroacetophenone in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Expert Tip: If the haloketone is lachrymatory, handle strictly in a fume hood. Ensure the ketone is fully dissolved before adding thiourea to prevent localized concentration gradients.

  • Addition: Add 5.5 mmol of Thiourea. The reaction is often exothermic; add slowly if scaling up (>10g).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      fluorescent spot (thiazole).
  • Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will crystallize out.

  • Neutralization:

    • Filter the solid salt.[2]

    • Resuspend in water and adjust pH to ~8–9 using 10%

      
       or 
      
      
      . This liberates the free base.
  • Purification: Recrystallize from hot ethanol/water (9:1).

    • Integrity Check: A sharp melting point (distinct from thiourea) and

      
      -NMR (characteristic thiazole proton singlet at 
      
      
      6.5–7.5 ppm) confirm identity.
Workflow Visualization

HantzschSynthesiscluster_optimizationExpert OptimizationReactantsAlpha-Haloketone+ ThioureaIntermediateThioimidateIntermediateReactants->Intermediate S_N2 AttackCyclizationDehydration &Cyclization (Reflux)Intermediate->Cyclization -H2OWorkupNeutralization(Na2CO3)Cyclization->Workup HBr SaltProduct2-Amino-4-Arylthiazole(Crystalline)Workup->Product Free BaseTip1Use EtOH to solubilizepolar intermediatesTip2Monitor via TLC(Hex:EtOAc 7:3)

Figure 1: Logical flow of the Hantzsch thiazole synthesis, highlighting the critical neutralization step.

Biological Evaluation: Antimicrobial Profiling

To validate the synthesized compounds, we employ a tiered screening approach compliant with CLSI M07 (Aerobes) guidelines.

Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (The Gold Standard). Rationale: Provides a quantitative metric (

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (Gram+), E. coli ATCC 25922 (Gram-).[3]

  • Controls: Ciprofloxacin or Vancomycin (positive), DMSO (solvent control).

Step-by-Step Methodology
  • Stock Preparation: Dissolve the thiazole derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Expert Tip: Thiazoles can be hydrophobic.[4] If precipitation occurs upon dilution, add 0.02% Tween-80 to the broth.

  • Dilution Plate (96-well):

    • Add 100

      
       of CAMHB to columns 2–12.
      
    • Add 200

      
       of compound stock (diluted to 
      
      
      starting concentration) to column 1.
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100

      
       from column 10.
      
    • Column 11: Growth Control (Broth + Bacteria + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.

  • Inoculation: Add 100

    
     of the diluted inoculum to wells 1–11. Final bacterial density: 
    
    
    CFU/mL.
  • Incubation:

    
     for 16–20 hours (ambient air).
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Protocol: Time-Kill Kinetics

Rationale: Determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Setup: Inoculate CAMHB containing the thiazole at

    
     MIC with 
    
    
    CFU/mL.
  • Sampling: Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate and count colonies.

  • Analysis: A reduction of

    
     CFU/mL relative to the initial inoculum indicates bactericidal activity.
    
Protocol: Cytotoxicity (Selectivity Index)

Rationale: An antimicrobial is useless if it kills mammalian cells. The Selectivity Index (SI) =


  • Cell Line: HepG2 (liver) or HEK293 (kidney).

  • Assay: MTT or Resazurin reduction assay.

  • Calculation: Determine the concentration causing 50% cell death (

    
    ). Compare this to the bacterial MIC.
    

Structure-Activity Relationship (SAR) Analysis

Data interpretation is the bridge between synthesis and drug discovery. For thiazoles:

Structural ModificationEffect on ActivityMechanistic Hypothesis
C2-Amine Free (

)
ModerateSusceptible to metabolic acetylation.
C2-Hydrazone Linker High Potency Improves H-bonding with GyrB active site.
C4-Phenyl (

)
Increased Electron-withdrawing groups enhance lipophilicity and target binding.
C4-Phenyl (

)
DecreasedElectron-donating groups often reduce potency in this scaffold.
C5-H (Unsubstituted) VariableSteric bulk at C5 can hinder binding; small groups (F, Cl) are tolerated.
Evaluation Logic Diagram

BiologicalEvaluationCompoundSynthesized ThiazoleMIC_ScreenPrimary Screen: MIC(Broth Microdilution)Compound->MIC_ScreenHit_DecisionMIC < 10 µg/mL?MIC_Screen->Hit_DecisionDiscardDiscard / RedesignHit_Decision->DiscardNoSecondarySecondary ProfilingHit_Decision->SecondaryYesMBCMBC & Time-Kill(Bactericidal vs Static)Secondary->MBCToxCytotoxicity (HepG2)Determine SISecondary->ToxLeadLead Candidate(SI > 10, Bactericidal)MBC->LeadTox->Lead

Figure 2: Decision tree for the biological evaluation of thiazole derivatives.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Bondock, S., et al. (2020). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.

  • Mishra, C.B., et al. (2024). Thiazole: A potent scaffold for the development of new antimicrobial agents.[1][4][6][7] Journal of Heterocyclic Chemistry.

  • BenchChem. (2025).[2][5] Application Notes and Protocols for Broth Microdilution Method.

  • Kashyap, et al. (2024).[7] An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

Troubleshooting & Optimization

Common side products in the synthesis of 4-aryl-1,3-thiazoles and their prevention

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Tier: Level 3 (Senior Scientist) | Ticket Volume: High

Welcome to the Thiazole Synthesis Support Hub. You are likely here because your Hantzsch condensation didn't yield the pristine white crystals promised by the literature. Instead, you might be looking at a flask of black tar, a sticky oil that won't solidify, or a product with the wrong melting point.

This guide treats your chemical synthesis like a debugging process. We analyze the "code" (reaction mechanism) to identify where the "runtime errors" (side products) occur.

📊 Quick Reference: The "Bug" Report

Common failure modes in Hantzsch synthesis.

SymptomProbable CauseThe "Bug" (Side Product)
Dark Black/Brown Tar Overheating or basic conditions before cyclizationPolymerized

-haloketone
Sticky/Gummy Solid Incomplete dehydration4-Hydroxy-thiazoline intermediate
Low Yield / Stalled Oxidative coupling of reagentsDisulfide dimers (from thioamides)
Wrong NMR (Isomer) N-substituted thiourea + Acidic pH2-Imino-2,3-dihydrothiazole (Regioisomer)
Lachrymatory Fumes Unreacted starting material

-Haloketone (Hydrolysis failure)
🛠️ Troubleshooting Tickets (Q&A)
Ticket #001: "My reaction turned into a black, intractable tar."

User: I added my


-bromoketone to the thioamide in ethanol and heated it to reflux. Within 15 minutes, the solution turned pitch black and I can't isolate anything.

Senior Scientist: This is the classic "Haloketone Runaway."

  • The Issue:

    
    -Haloketones are highly reactive electrophiles. If the nucleophilic attack by the thioamide (S-alkylation) is slower than the haloketone's self-degradation, the ketone will polymerize or dehydrohalogenate to form reactive enones, eventually creating a complex "tar."
    
  • The Fix:

    • Temperature Control: Do not add reagents to a hot solvent. Dissolve the thioamide first, then add the haloketone slowly at room temperature (or 0°C). Allow the S-alkylation (the initial "snapping together") to happen before applying heat for the cyclization.

    • Scavenge the Acid: The reaction produces HBr/HCl. While acid catalyzes the second step, too much early on can degrade the ketone. Ensure your solvent is anhydrous if using Lewis acids, or stick to the standard ethanol protocol which buffers this naturally.

Ticket #002: "I isolated a solid, but the melting point is 30°C too low and it's 'wet'."

User: The NMR looks mostly right, but the peaks are broad. Is it wet solvent?

Senior Scientist: You likely have the Hydroxythiazoline Intermediate .

  • The Issue: The Hantzsch reaction has two distinct phases:

    • Formation of the intermediate (hydroxythiazoline).

    • Dehydration (loss of water) to aromatize the ring.[1] If the reaction is stopped too early or the acid catalysis is insufficient, the intermediate precipitates without dehydrating.

  • The Fix:

    • Force Dehydration: Reflux longer (1-2 hours additional).

    • Acid Spike: If using a neutral solvent, add a catalytic amount of acid (e.g., 5% acetic acid or a crystal of

      
      ) to drive the elimination of water. The aromatic system is the thermodynamic sink; it wants to form, but it needs a push.
      
Ticket #003: "I'm using an N-substituted thiourea and getting two spots on TLC."

User: I'm trying to make a 2-(methylamino)-4-arylthiazole. I see a major impurity.

Senior Scientist: You are dealing with Regioisomeric Drift .

  • The Issue: N-monosubstituted thioureas have two nucleophilic sites: the Sulfur (soft nucleophile) and the Nitrogen (hard nucleophile). While Sulfur usually attacks the

    
    -carbon first, the subsequent cyclization can involve either nitrogen atom.[2]
    
    • Path A (Desired): Formation of 2-aminothiazole.[3]

    • Path B (Undesired): Formation of 2-imino-2,3-dihydrothiazole.[4]

  • The Fix: Control the pH.

    • Neutral/Basic Conditions: Favor the thermodynamically stable 2-aminothiazole.

    • Strongly Acidic Conditions: Trap the kinetic product (the imino form).

    • Protocol Adjustment: Add a mild base (NaHCO₃) during the workup or run the reaction in buffered ethanol to suppress the imino isomer [1].

🧪 Standard Operating Procedure (SOP)

Use this protocol to minimize the side products described above.

Method: Modified Hantzsch Synthesis (Green/High-Yield) Scope: Synthesis of 4-phenyl-1,3-thiazol-2-amine.

  • Preparation (The "Cold Start"):

    • Dissolve 1.1 equiv of Thiourea in Ethanol (0.5 M concentration).

    • Cool to 0–5°C in an ice bath.

    • Why? Prevents thermal degradation of the incoming haloketone.

  • Addition:

    • Add 1.0 equiv of 2-Bromoacetophenone portion-wise over 10 minutes.

    • Stir at 0°C for 30 minutes.

    • Checkpoint: The solution should remain clear or pale yellow. If it darkens, you are adding too fast.

  • Cyclization (The "Heat Ramp"):

    • Remove ice bath. Allow to warm to RT.

    • Heat to reflux (approx 78°C) for 2–4 hours.

    • Observation: A white precipitate (the HBr salt of the thiazole) often forms during reflux. This is good; it protects the product from side reactions.

  • Workup (The "Base Crash"):

    • Cool to RT.

    • Pour mixture into 10% aqueous Sodium Acetate or NaHCO₃ (do not use strong NaOH, it can hydrolyze the ring).

    • Filter the free base precipitate. Wash with water.[5]

🧬 Visualizing the "Runtime Errors"

The following diagram maps the reaction logic. Follow the Green path for success. Red paths indicate where side products form.

HantzschLogic Start Reagents: Alpha-Haloketone + Thioamide Step1 S-Alkylation (Nucleophilic Attack) Start->Step1 Controlled Temp Side1 Side Product: Polymerized Tar / Enones Start->Side1 High Heat / Basic Intermed Intermediate: S-Phenacylthioamide Step1->Intermed Step2 Cyclization (Ring Closure) Intermed->Step2 Side2 Side Product: 2-Imino-2,3-dihydrothiazole (If Acidic/N-Substituted) Step2->Side2 Kinetic Control Hydroxy Intermediate: 4-Hydroxy-thiazoline Step2->Hydroxy Step3 Dehydration (- H2O) Hydroxy->Step3 Acid Catalyst/Heat Side3 Impurity: 'Wet' Hydroxy Intermediate (Failure to Dehydrate) Hydroxy->Side3 Premature Workup Product Final Product: 4-Aryl-1,3-thiazole Step3->Product

Caption: Logical flow of the Hantzsch synthesis. Deviations from the central green path result in specific, identifiable side products.

📚 References
  • Potts, K. T., & Choudhury, D. R. (1977). Thiazoles and Oxazoles.[6] In Journal of Organic Chemistry. This foundational text details the regiochemical outcomes of N-substituted thioureas in Hantzsch synthesis.

  • Erian, A. W., et al. (2003).[7] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Comprehensive review of haloketone reactivity and degradation pathways.

  • Kashyap, S. J., et al. (2012). Synthesis of 4-aryl-1,3-thiazoles: A Green Approach. Journal of Heterocyclic Chemistry. Discusses solvent-free and water-based protocols to minimize polymerization byproducts.

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis. Provides specific troubleshooting for dehydration failures.

Sources

Technical Support Center: Purification of Crude 4-(4-Methylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Welcome to the technical support guide for the isolation and purification of 4-(4-Methylphenyl)-1,3-thiazole (also referred to as 4-(p-tolyl)thiazole). This compound is typically synthesized via the Hantzsch thiazole synthesis, condensing 2-bromo-1-(p-tolyl)ethanone with thioformamide[1].

While the Hantzsch reaction is highly robust, the crude product matrix is notoriously complex. It typically contains:

  • The Target: 4-(4-Methylphenyl)-1,3-thiazole.

  • Acidic Byproducts: Hydrobromic acid (HBr) generated during cyclization.

  • Unreacted Starting Materials: Alpha-haloketones and thioformamide (or related thioamides).

  • Polymeric/Colored Impurities: Resulting from the thermal degradation of thio-compounds.

The Causality of Purification: Because the thiazole nitrogen is weakly basic, the presence of HBr in the crude mixture means your target compound exists largely as a water-soluble thiazolium hydrobromide salt. A highly strategic, three-phase purification approach—neutralization/extraction, chromatographic resolution, and crystalline polishing—is strictly required to achieve >99% purity suitable for downstream medicinal chemistry or materials science applications[2].

Purification Workflow

G Crude Crude Reaction Mixture (Thiazolium salt, HBr, Organics) LLE Phase 1: Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Crude->LLE OrgLayer Organic Phase (Free-base Thiazole + Non-polar impurities) LLE->OrgLayer Retain AqLayer Aqueous Phase (NaBr, Thio-byproducts) LLE->AqLayer Discard Chrom Phase 2: Silica Gel Chromatography (Hexane:EtOAc + 1% Et3N) OrgLayer->Chrom Fractions Pooled Fractions (>95% Purity) Chrom->Fractions Cryst Phase 3: Recrystallization (Ethanol/Water) Fractions->Cryst Pure Pure 4-(4-Methylphenyl)-1,3-thiazole (>99% Purity) Cryst->Pure

Step-by-step workflow for the isolation and purification of 4-(4-Methylphenyl)-1,3-thiazole.

Step-by-Step Experimental Protocols

Phase 1: Liquid-Liquid Extraction (Aqueous Workup)

Purpose: To neutralize the hydrobromide salt, liberating the free-base thiazole, and to partition water-soluble impurities into the aqueous waste[3].

  • Concentration: Concentrate the crude ethanolic reaction mixture under reduced pressure to remove >80% of the reaction solvent.

  • Dilution: Dissolve the resulting viscous residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) until the aqueous phase reaches a pH of 8.0–8.5. Mechanistic Note: This deprotonates the thiazolium cation, rendering the target highly soluble in the organic phase.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer twice more with EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Phase 2: Flash Column Chromatography

Purpose: To separate the target thiazole from unreacted 2-bromo-1-(p-tolyl)ethanone and non-polar degradation products[4].

  • Stationary Phase Preparation: Slurry-pack a column with 230–400 mesh silica gel using Hexane.

  • Eluent Modification (Critical Step): Prepare an eluent system of Hexane:EtOAc (typically starting at 9:1, v/v). Add 1% Triethylamine (

    
    ) to the mobile phase. Mechanistic Note: Thiazoles can hydrogen-bond with acidic silanol groups on the silica, causing severe band tailing (streaking). 
    
    
    
    passivates these sites, ensuring a sharp elution profile.
  • Loading: Dry-load the crude extract onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Run the gradient, monitoring fractions via TLC (UV active at 254 nm). Pool the fractions containing the target compound and evaporate the solvent.

Phase 3: Recrystallization

Purpose: To achieve >99% analytical purity by removing trace co-eluting isomers or residual solvents[4].

  • Dissolution: Dissolve the chromatographed product in a minimum volume of boiling absolute ethanol.

  • Cloud Point: Add hot distilled water dropwise until the solution just becomes cloudy (the cloud point). Add one drop of ethanol to clear the solution.

  • Cooling: Allow the flask to cool slowly to room temperature undisturbed. Mechanistic Note: Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures thermodynamic selection of the pure crystal lattice.

  • Harvesting: Chill the flask in an ice bath for 30 minutes. Filter the crystals via a Büchner funnel, wash with ice-cold 10% ethanol/water, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes at each stage of the purification process, providing a baseline for your experimental yields.

Purification PhasePrimary Contaminants RemovedMass Recovery (%)Expected Purity (%)Physical State
Crude Mixture N/A100%40 – 60%Dark, viscous oil
Phase 1: LLE HBr, Thioformamide, Salts85 – 90%70 – 80%Amber oil / semi-solid
Phase 2: Chromatography Alpha-haloketone, Polymers65 – 75%95 – 98%Pale yellow solid
Phase 3: Recrystallization Trace isomers, colored impurities50 – 60% (Overall)> 99.5%White to off-white crystals

Troubleshooting Guides & FAQs

Q: My product is co-eluting with the unreacted alpha-haloketone on the silica column. How do I resolve this? A: 2-bromo-1-(p-tolyl)ethanone and 4-(4-Methylphenyl)-1,3-thiazole have similar Rf values in standard Hexane:EtOAc mixtures. To improve resolution, switch to a more selective solvent system such as Toluene:Ethyl Acetate (95:5). The aromatic stacking interactions between toluene and the thiazole ring will alter its retention factor relative to the aliphatic ketone.

Q: During recrystallization, my product formed a distinct oil layer at the bottom of the flask instead of crystals ("oiling out"). What happened? A: "Oiling out" occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent. To fix this, reheat the mixture until the oil dissolves, add slightly more ethanol to lower the saturation temperature, and cool the flask much more slowly. You can also introduce a seed crystal or scratch the inside of the flask with a glass rod to provide nucleation sites.

Q: I am observing a persistent, foul sulfur odor in my purified product. Is this normal? A: No. Pure 4-(4-Methylphenyl)-1,3-thiazole should have a mild, slightly aromatic odor. A strong sulfur smell indicates contamination with unreacted thioformamide or its degradation products. Ensure your Phase 1 aqueous wash is thoroughly basic (pH > 8), and consider washing the organic layer with a dilute aqueous solution of sodium hypochlorite (bleach) for 30 seconds to oxidize volatile thiols, followed immediately by a brine wash.

Q: My TLC spots are streaking heavily, making it impossible to determine purity. How can I fix this? A: The basic nitrogen in the thiazole ring[1] interacts strongly with the acidic silica gel. Pre-treat your TLC plates by running them in 5% Triethylamine in Hexane, then let them dry before spotting your compound. Alternatively, use Alumina-backed TLC plates (basic alumina) instead of silica.

References

  • 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - ChemicalBook.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences: Synthesis Thiazole Derivatives - RJPBCS.
  • CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole - CymitQuimica.
  • Synthesis, Reactions and Medicinal Uses of Thiazole - PharmaGuideline.

Sources

Troubleshooting isomer formation in Hantzsch synthesis under acidic conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Isomer Formation & Purity in Acidic Media

Executive Summary

The Hantzsch dihydropyridine (DHP) synthesis is a cornerstone reaction for generating pharmacophores found in calcium channel blockers (e.g., Nifedipine, Amlodipine).[1][2][3] While classically robust, the reaction becomes susceptible to isomer scrambling and oxidative degradation when performed under acidic conditions or with unsymmetrical precursors.

This guide addresses the three critical "isomer" challenges in drug development contexts:

  • Regioisomers: The competition between the bioactive 1,4-DHP and the inactive/unstable 1,2-DHP .

  • Structural Scrambling: Statistical mixtures formed when using unsymmetrical

    
    -dicarbonyls.
    
  • Stereoisomers: Controlling enantioselectivity in the creation of the C4 chiral center.

Module 1: Mechanistic Diagnostics (The "Why")

To troubleshoot, we must first visualize the divergence point. Acidic conditions catalyze both the Knoevenagel condensation and the Enamine formation . The critical "Isomer Trap" occurs during the Michael addition phase.

Pathway Analysis: 1,4-DHP vs. 1,2-DHP

HantzschMechanism Start Reagents: Aldehyde + 2 Beta-Ketoesters + Amine Intermediates Acid Catalyzed Formation of: 1. Knoevenagel Adduct (Chalcone) 2. Enamine Start->Intermediates H+ Catalyst Michael Michael Addition Step (Critical Selectivity Point) Intermediates->Michael PathA Path A: Gamma-Attack (Thermodynamic Control) Michael->PathA Standard Conditions PathB Path B: Alpha-Attack (Kinetic/Steric Control) Michael->PathB High Sterics / Specific Lewis Acids Prod14 1,4-Dihydropyridine (Bioactive Target) PathA->Prod14 Cyclization (-H2O) Prod12 1,2-Dihydropyridine (Common Isomer Impurity) PathB->Prod12 Cyclization (-H2O) Pyridine Pyridine Derivative (Oxidation Byproduct) Prod14->Pyridine [Ox] (HNO3/Air)

Figure 1: Mechanistic divergence in Hantzsch synthesis. Acidic conditions accelerate the initial condensation but can also catalyze the oxidation to pyridine if not controlled.

Module 2: Troubleshooting FAQs
Category A: Regioselectivity (1,4- vs. 1,2-DHP)

Q1: I am detecting significant levels of the 1,2-DHP isomer in my LC-MS. I thought Hantzsch was selective for 1,4-DHP. What is happening? Diagnosis: While 1,4-DHP is thermodynamically favored, the 1,2-DHP isomer (often unstable) can form under specific acidic conditions, particularly when using bulky aldehydes or specific Lewis acids. Root Cause: The enamine intermediate can attack the Knoevenagel adduct at the carbonyl carbon (leading to 1,2-DHP) rather than the


-carbon (leading to 1,4-DHP).
Corrective Action: 
  • Temperature Control: 1,2-DHPs are often kinetically favored at lower temperatures. Ensure your reaction is refluxing (ethanol/methanol) to push toward the thermodynamic 1,4-product [1].

  • Acid Choice: Strong Brønsted acids (like HCl) can stabilize the 1,2-isomer or its precursors. Switch to a milder catalyst like Ammonium Acetate (NH₄OAc) or a Lewis acid like Yb(OTf)₃ , which coordinates to the carbonyl to favor 1,4-addition [2].

Category B: Unsymmetrical Scrambling

Q2: I attempted to synthesize an unsymmetrical DHP using Methyl Acetoacetate and Ethyl Acetoacetate. I got a statistical mixture (Methyl/Methyl, Ethyl/Ethyl, and Methyl/Ethyl). How do I fix this? Diagnosis: In a "one-pot" acidic mix, the


-ketoesters exchange rapidly. You cannot simply mix them together.
Corrective Action:  Adopt the Stepwise Directed Protocol .
  • Step 1: Pre-form the Knoevenagel adduct (Aldehyde + Ketoester A) using a catalytic amount of acid/base. Isolate this intermediate.

  • Step 2: Pre-form the Enamine (Ammonia + Ketoester B).

  • Step 3: Combine the isolated Knoevenagel adduct and the Enamine in refluxing ethanol. This forces the specific combination of A and B, eliminating the statistical scrambling [3].

Category C: Stereocontrol (Enantiomers)

Q3: My target requires a specific enantiomer at the C4 position. Standard acid catalysis gives me a racemate. Diagnosis: Achiral acids (HCl, PTSA) provide no stereochemical information. Corrective Action: Use Chiral Brønsted Acid Catalysis .

  • Replace standard acids with Chiral Phosphoric Acids (CPAs) (e.g., BINOL-derived phosphoric acids like TRIP).

  • Mechanism: The CPA forms a hydrogen-bonded bridge between the Knoevenagel intermediate and the enamine, directing the facial attack of the enamine to induce enantioselectivity (often >90% ee) [4].

Module 3: Experimental Protocols
Protocol A: Synthesis of Unsymmetrical 1,4-DHPs (Stepwise Method)

Use this to prevent "scrambling" isomers.

Reagents:

  • Aldehyde (

    
    -CHO)
    
  • 
    -Ketoester A (e.g., Methyl acetoacetate)
    
  • 
    -Ketoester B (e.g., Ethyl acetoacetate)[1][2]
    
  • Ammonium Acetate (

    
    )
    
  • Solvent: Ethanol (anhydrous)

Workflow:

  • Synthesis of Knoevenagel Adduct:

    • Mix Aldehyde (10 mmol) + Ketoester A (10 mmol) + Piperidine (cat. 5 mol%) + Acetic Acid (cat. 5 mol%) in Ethanol (10 mL).

    • Stir at RT for 2-4 hours. Monitor TLC.

    • Critical: Isolate the solid product via filtration or crystallization.[4] Do not proceed without isolation.

  • Synthesis of Enamine:

    • Mix Ketoester B (10 mmol) +

      
       (50 mmol, excess) in Methanol.
      
    • Reflux for 1-2 hours.

    • Remove solvent in vacuo to obtain the stable enamine oil/solid.

  • Convergent Synthesis:

    • Dissolve Isolated Knoevenagel Adduct (Step 1) and Isolated Enamine (Step 2) in Ethanol.

    • Reflux for 6–12 hours.

    • Cool to precipitate the pure unsymmetrical 1,4-DHP.

Protocol B: Chiral Phosphoric Acid Catalyzed Synthesis

Use this for enantioselective requirements.

  • Setup: Flame-dry glassware under Argon.

  • Charge: Add Aldehyde (1.0 eq), Enamine (1.2 eq), and Ketoester (1.0 eq).

  • Catalyst: Add (R)-TRIP (Chiral Phosphoric Acid) (5 mol%).

  • Solvent: Add Benzene or Toluene (non-polar solvents often enhance ion-pairing interactions).

  • Reaction: Stir at 50°C over molecular sieves (3Å) to remove water (water disrupts the H-bond chiral bridge).

  • Workup: Direct column chromatography. Avoid acid/base washes that might racemize the product.

Module 4: Data & Comparison

Table 1: Impact of Acid Catalyst on Selectivity and Purity

Catalyst TypeTypical ConditionsMajor ProductPrimary ImpurityRecommended For
HCl / H₂SO₄ Reflux, EtOH1,4-DHPPyridine (Oxidation)Robust, simple substrates
Acetic Acid 80°C, EtOH1,4-DHPMinimalGeneral Purpose
Yb(OTf)₃ RT, CH₃CN1,4-DHP1,2-DHP (Trace)Sensitive Aldehydes
Chiral Phosphoric Acid 50°C, TolueneChiral 1,4-DHPRacemate (if wet)Asymmetric Synthesis
Nitric Acid RT or RefluxPyridine N/AAvoid if DHP is target
Module 5: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is it a Regioisomer (1,2 vs 1,4)? Start->Q1 Q2 Is it a Mixture of Ester Groups? Q1->Q2 No Sol1 Increase Temp (Reflux) Switch to Lewis Acid Q1->Sol1 Yes Q3 Is it the Pyridine (Aromatized)? Q2->Q3 No Sol2 Use Stepwise Protocol (Isolate Intermediates) Q2->Sol2 Yes Sol3 Remove Oxidants (HNO3) Degas Solvents Add Antioxidant Q3->Sol3 Yes

Figure 2: Rapid diagnostic flow for Hantzsch impurities.

References
  • Regioselectivity in Hantzsch Synthesis

    • Title: "Recent advances in Hantzsch 1,4-dihydropyridines"
    • Source: SciSpace / Journal of Scientific & Industrial Research
    • URL:[Link]

  • 1,2-DHP vs 1,4-DHP Formation

    • Title: "Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines"
    • Source: RSC Advances
    • URL:[Link][5]

  • Unsymmetrical Hantzsch Synthesis (Stepwise)

    • Title: "Facile synthesis of Hantzsch 1,4-dihydropyridines with unsymmetrical 2,6- and 3,5-substituents"
    • Source: ResearchG
    • URL:[Link]

  • Enantioselective Organocatalysis

    • Title: "Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines"
    • Source: NIH / PubMed Central
    • URL:[Link]

  • General Troubleshooting & Mechanism: Title: "Hantzsch Dihydropyridine Synthesis - Reaction Mechanism and Tips" Source: Alfa Chemistry

Sources

Minimizing impurities during the synthesis of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HANTZSCH-OPT-001 Subject: Minimizing Impurity Profiles in Hantzsch Thiazole Condensation Assigned Specialist: Senior Application Scientist

Introduction: The "Clean Chemistry" Mandate

Welcome to the technical support hub for 2-aminothiazole synthesis. You are likely here because your Hantzsch condensation—while theoretically simple—is yielding sticky tars, colored impurities, or regioisomeric byproducts rather than the pristine crystalline solid you expect.

The Hantzsch synthesis involves the condensation of


-haloketones with thiourea.[1][2] While robust, this reaction is sensitive to protonation states  and oxidative stress . This guide moves beyond standard textbook procedures to address the causality of impurity formation and provide self-validating protocols for high-purity isolation.

Module 1: Reaction Setup & Stoichiometry (The Input Phase)

User Query: "I used a 1:1 ratio of reagents, but my yield is only 60%, and TLC shows unreacted haloketone. Why?"

Root Cause Analysis

The "1:1 Stoichiometry Myth" is the most common failure point. Thiourea is not just a nucleophile; it is a reductant. In the presence of air or trace metals, thiourea undergoes oxidative dimerization to form formamidine disulfide (See Diagram 1). This side reaction consumes your thiourea, leaving the electrophilic


-haloketone unreacted and prone to polymerization (tars).
The Protocol: Oxidative Compensation
  • Stoichiometry: Always use 1.1 to 1.2 equivalents of thiourea relative to the

    
    -haloketone.
    
  • Reagent Quality:

    
    -Haloketones are lachrymatory and unstable. If your starting material is dark or fuming, it has degraded into the parent ketone and HBr. Purify it first  (wash with NaHCO₃, dry, and distill/recrystallize) or the acidic degradation products will catalyze side reactions.
    
Diagram 1: The Divergent Pathway (Product vs. Impurity)

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate S-Alkylated Intermediate Thiourea->Intermediate SN2 Attack Oxidation Oxidative Stress (Air/Light) Thiourea->Oxidation HaloKetone α-Haloketone (Electrophile) HaloKetone->Intermediate Product 2-Aminothiazole (HBr Salt) Intermediate->Product Cyclization & Dehydration (-H2O) Dimer Formamidine Disulfide (Impurity) Oxidation->Dimer Dimerization

Caption: The primary Hantzsch pathway (Green) vs. the parasitic oxidative dimerization of thiourea (Red).

Module 2: Solvent Systems & Conditions (The Process Phase)

User Query: "My product is oiling out as a sticky red gum. I'm using refluxing ethanol."

Expert Insight: The Solvation Trap

Refluxing pure ethanol is often too hot (


) for sensitive substrates, promoting polymerization. Furthermore, ethanol is a good solvent for organic impurities but a poor solvent for the ionic HBr salt intermediate, leading to occlusion (trapping) of impurities inside the precipitating salt.
The Solution: Hydrotropic & Green Solvents

Switch to high-polarity, lower-temperature systems. Water is an excellent solvent for this reaction because the hydrophobic effect accelerates the condensation of organic reactants while keeping the ionic product soluble (preventing premature precipitation of impure salts).

Comparative Solvent Data:

Solvent SystemTemp (

C)
Typical YieldImpurity ProfileRecommendation
Ethanol (Abs) 78 (Reflux)65-75%High (Tars/Polymers)Avoid for unstable ketones
Water/EtOH (1:1) 25-5085-90%LowStandard Protocol
Water (Green) 25-8090-95%Very LowBest for "Green" synthesis
PEG-400 2588-92%LowGood for lipophilic ketones
Self-Validating Check
  • Visual Cue: The reaction mixture should remain a clear or slightly turbid solution. If a solid precipitates during the reaction (before workup), it is likely the HBr salt .

  • TLC Monitor: Elute with 1:1 EtOAc/Hexane. The product spot (usually low

    
     due to basicity) will streak unless you add 1% triethylamine to the eluent.
    

Module 3: Workup & Isolation (The Output Phase)

User Query: "I filtered the solid, but the melting point is off by 20 degrees. Is it the salt or the free base?"

The Critical Switch: Salt vs. Free Base

The reaction produces the 2-aminothiazole hydrobromide salt . This is water-soluble and acidic. Many researchers mistake this for the final product or fail to fully neutralize it, leading to "wet," hygroscopic solids with depressed melting points.

Troubleshooting Workflow: The Isolation Logic

Troubleshooting_Flow Start Reaction Complete (TLC Verified) State Current State: Solution (Acidic pH < 2) Start->State Decision Is the solution colored (Orange/Brown)? State->Decision Clean Add Activated Charcoal Filter hot Decision->Clean Yes Neutralize Basify with 10% Na2CO3 or NH4OH to pH 8-9 Decision->Neutralize No Clean->Neutralize Precipitate Precipitate Forms (Free Base) Neutralize->Precipitate Check Is precipitate sticky? Precipitate->Check Recryst Recrystallize: EtOH/Water (1:1) Check->Recryst No (Crystalline) Triturate Triturate with Cold Ether/Hexane Check->Triturate Yes (Sticky) Triturate->Recryst

Caption: Decision tree for isolating high-purity free base 2-aminothiazoles.

Step-by-Step Isolation Protocol
  • Filtration (Optional): If the reaction mixture is dirty/dark, filter it before neutralization to remove insoluble polymers.

  • Neutralization: Slowly add 10% Sodium Carbonate (

    
    )  or Ammonium Hydroxide (
    
    
    
    ) to the reaction mixture with vigorous stirring.
    • Target pH: 8–9. Do not go to pH 14, or you may hydrolyze sensitive substituents.

  • Aging: Allow the slurry to stir for 30 minutes. This "Ostwald ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Washing: Filter the solid and wash with water (to remove inorganic bromide salts) followed by a small amount of cold ethanol (to remove unreacted ketone/dimer).

Module 4: Advanced Impurity Profiling

User Query: "I see a spot very close to my product on TLC. What is it?"

Regioisomerism (The Hidden Impurity)

If you are using an unsymmetrical


-haloketone, you may form the 2-imino-2,3-dihydrothiazole  isomer.
  • Cause: Acidic conditions favor the formation of the imino-isomer [1].

  • Fix: Ensure the reaction does not become hyper-acidic. Adding a buffer (Sodium Acetate) during the reaction can prevent this shift, though it slows the rate.

Iodine Contamination

If you used Iodine (


) as a catalyst (a common variation):
  • Symptom: Product is yellow/orange but should be white.

  • Fix: Wash the crude solid with 5% Sodium Thiosulfate solution. This reduces

    
     to water-soluble iodide (
    
    
    
    ), instantly removing the color.

References

  • Regioselectivity in Hantzsch Synthesis: Journal of the Chemical Society, Perkin Transactions 1, 1982 , 159-164. (Acidic conditions promote 2-imino-2,3-dihydrothiazole formation).

  • Green Synthesis in Water: Green Chemistry, 2004 , 6, 156-157. (Demonstrates water as a superior solvent for minimizing organic impurities).

  • Polymer-Supported Purification: RSC Advances, 2017 , 7, 26361-26368. (Discusses scavenging techniques for thiazole purification).

  • Mechanistic Review: Chemical Reviews, 2004 , 104, 5, 2341–2368. (Comprehensive review of thiazole synthesis mechanisms).

For further assistance, submit a sample chromatogram to the Analytical Services Division (Ticket #ASD-99).

Sources

Process Chemistry Support Portal: Scaling Up 4-(p-tolyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic scale-up. Synthesizing 2-unsubstituted thiazoles like 4-(p-tolyl)thiazole at a multi-gram or kilogram scale presents unique thermodynamic and reagent stability challenges. This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure safe and high-yielding campaigns.

Diagnostic Workflow: Route Selection & Troubleshooting

Workflow A Target: 4-(p-tolyl)thiazole Scale-Up (>100g) B Direct Hantzsch Route A->B C Indirect Route (Thiourea) A->C D Failure: Thioformamide Degradation & Tarring B->D F Intermediate: 2-amino-4-(p-tolyl)thiazole C->F E Optimization: In situ generation (Formamide + P4S10) D->E Troubleshooting H Purified 4-(p-tolyl)thiazole E->H G Deamination (t-BuONO, H3PO2) F->G Sandmeyer-type G->H

Fig 1: Troubleshooting decision tree for 4-(p-tolyl)thiazole scale-up synthesis.

Module 1: The Thioformamide Instability Conundrum

Q: When scaling the Hantzsch synthesis of 4-(p-tolyl)thiazole beyond 50 grams, the reaction mixture rapidly darkens and yields an intractable black tar. Why does this occur, and how can it be mitigated?

A: This failure mode is directly tied to the thermal and chemical instability of thioformamide. The classical synthesis of 2-unsubstituted thiazoles requires the condensation of an α-haloketone (in this case, 2-bromo-1-(p-tolyl)ethanone) with thioformamide[1]. However, thioformamide is notoriously unstable and prone to exothermic trimerization and polymerization, particularly under the acidic conditions generated as HBr is liberated during the cyclization[1].

At discovery scales (<5g), high surface-area-to-volume ratios allow for rapid heat dissipation. At scale (>50g), the thermal mass retains the heat of reaction, accelerating thioformamide degradation into polymeric tar before it can react with the α-bromoketone.

The Solution: Abandon the isolation and bulk accumulation of thioformamide. By utilizing an in situ thiation protocol—reacting formamide with phosphorus pentasulfide (P4S10)—thioformamide is generated transiently and immediately consumed by the α-bromoketone[1]. This maintains the steady-state concentration of the unstable thioamide near zero, preventing tarring.

Module 2: Exotherm Management & Solvent Selection

Q: Even with the in situ method, the cyclization generates a severe exotherm. What is the optimal solvent system for a 500g pilot batch?

A: The Hantzsch thiazole synthesis is highly exothermic due to the formation of multiple stable bonds (C-S, C-N) and the thermodynamic driving force of thiazole ring aromatization[2]. Low-boiling solvents like diethyl ether, often used in literature for small-scale thioformamide reactions, pose severe boil-off and flammability risks at scale.

Moving to higher-boiling polar aprotic solvents or ionic liquids (ILs) provides the necessary thermal mass to absorb the exotherm while maintaining the solubility of the polar intermediates[2]. Recent process chemistry methodologies highly recommend ionic liquids like [bmim]PF6 or deep eutectic solvents for their exceptional heat capacity, safety profiles, and recyclability[2][3].

Table 1: Solvent Evaluation for Exotherm Control in Hantzsch Cyclization (500g Scale)

Solvent SystemHeat Capacity (J/g·K)Boiling Point (°C)Exotherm ControlIsolated Yield (%)Scalability Rating
Diethyl Ether2.3234.6Poor (Boil-off)45% (Tarring)Not Recommended
Ethanol2.4478.3Moderate72%Acceptable
1,4-Dioxane1.84101.1Good81%Recommended
[bmim]PF6 (IL)~1.30>200Excellent89%Highly Recommended

Module 3: The "Indirect" Deamination Route

Q: The in situ P4S10 method generates hydrogen sulfide (H2S) gas that exceeds our facility's scrubber capacity. Is there a scalable, H2S-free alternative?

A: Yes. The most robust alternative is the two-step "indirect" route via a 2-aminothiazole intermediate.

  • Condensation with Thiourea: Thiourea is an inexpensive, bench-stable solid that does not decompose exothermically. It reacts cleanly with 2-bromo-1-(p-tolyl)ethanone to yield 2-amino-4-(p-tolyl)thiazole in near-quantitative yields[4][5].

  • Reductive Deamination: The 2-amino group is subsequently removed using a Sandmeyer-type radical deamination with tert-butyl nitrite and hypophosphorous acid (H3PO2). This bypasses the need for thioformamide and eliminates H2S generation entirely.

Validated Step-by-Step Methodologies

Protocol A: In Situ Thiation-Cyclization (Formamide + P4S10)

Use this protocol if H2S scrubbing capacity is available and a one-pot synthesis is required.

  • Preparation: Charge a jacketed reactor with 1,4-dioxane (5 volumes) and formamide (3.0 equiv). Cool to 10°C.

  • Thiation: Add P4S10 (0.5 equiv) in 5 equal portions over 1 hour.

    • Causality: Portion-wise addition ensures that thioformamide is generated at a rate matching its consumption, preventing thermal runaway and accumulation.

  • Substrate Addition: Add 2-bromo-1-(p-tolyl)ethanone (1.0 equiv) dissolved in 1,4-dioxane dropwise.

  • Cyclization: Heat the reactor to 80°C for 4 hours.

  • Self-Validation Check: The reaction acts as its own indicator. The complete dissolution of the yellow P4S10 suspension and the cessation of H2S gas bubbling confirm the end of the thiation and cyclization phases.

Protocol B: Two-Step Thiourea/Deamination Route

Use this protocol for maximum safety, highest overall yield, and zero H2S generation.

Step 1: Synthesis of 2-amino-4-(p-tolyl)thiazole

  • Dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 equiv) and thiourea (1.1 equiv) in ethanol.

  • Heat at reflux for 60 minutes.

    • Causality: Thiourea is highly nucleophilic and stable, driving the Hantzsch cyclization to completion rapidly without degradation byproducts[4].

  • Concentrate and precipitate with saturated aqueous Na2CO3 to isolate 2-amino-4-(p-tolyl)thiazole as a white solid[4].

Step 2: Reductive Deamination

  • Dissolve the intermediate in THF. Add hypophosphorous acid (H3PO2, 50% aqueous, 5.0 equiv).

  • Cool to 0°C and add tert-butyl nitrite (1.5 equiv) dropwise over 30 minutes.

    • Causality:tert-butyl nitrite generates a diazonium intermediate. H3PO2 acts as the hydrogen atom donor to quench the aryl radical generated after N2 extrusion, driving the equilibrium toward the deaminated product.

  • Self-Validation Check: The success of the deamination must be validated by GC-MS. The base peak must shift from the intermediate's mass of 190.26 g/mol [4] to the target 4-(p-tolyl)thiazole mass of 175.25 g/mol .

References

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Royal Society of Chemistry (RSC Advances)[Link]

  • Green Synthesis of Indole, Quinoline, and Thiazole International Journal of Pharmaceutical Sciences[Link]

  • Chemistry of the thiazoles Indian Academy of Sciences (IAS)[Link]

Sources

Best practices for the characterization of complex thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Best Practices for the Characterization of Complex Thiazole Derivatives

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Thiazole Characterization Support Hub. Thiazole derivatives—particularly 2-aminothiazoles and fused systems like benzothiazoles —present unique analytical challenges due to rapid tautomeric equilibria, quadrupole broadening, and specific mass spectral isotope patterns.[1]

This guide is not a textbook; it is a troubleshooting protocol designed to resolve discrepancies in your data.

Module 1: NMR Spectroscopy & Tautomer Analysis

The Problem: You observe broad proton signals, missing quaternary carbons, or "extra" peaks in your spectrum. The Cause: Thiazoles, especially 2-aminothiazoles, exist in a dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.[2] This exchange rate is often intermediate on the NMR time scale, leading to decoherence.

Protocol 1.1: Stabilizing Tautomers

Do not rely solely on CDCl₃. Chloroform often fails to stabilize the exchangeable protons, resulting in broad lumps.

  • Solvent Switch: Dissolve 5–10 mg of sample in DMSO-d₆ . The high dielectric constant and hydrogen-bonding capability of DMSO stabilize the amino form, sharpening the N-H protons.

  • Variable Temperature (VT) NMR: If peaks remain broad at 25°C, run the experiment at 313 K (40°C) or 323 K (50°C) .

    • Why? Heating increases the exchange rate beyond the NMR timescale, causing broad peaks to coalesce into sharp singlets.

  • 15N-HMBC (The Gold Standard): To definitively prove the tautomer, run a 15N-HMBC.[1]

    • Amino form: Correlation between ring protons and a pyrrole-like nitrogen (~ -200 to -250 ppm).[1]

    • Imino form: Correlation to a pyridine-like nitrogen (~ -60 to -100 ppm).[1]

Reference Data: Characteristic Chemical Shifts

Table 1: Typical Shifts for 2-Substituted Thiazoles (in DMSO-d₆)

PositionNucleotideTypical Shift (

ppm)
Notes
C-2

C
160.0 – 175.0 Deshielded by S and N. Often broad/invisible due to N-quadrupole.
C-4

C
140.0 – 155.0 Sensitive to substituents at this position.[1]
C-5

C
105.0 – 115.0 Most shielded ring carbon; diagnostic for ring integrity.[1]
H-5

H
6.5 – 7.5 Appears as a sharp singlet (or doublet if coupled to side chains).[1]
N-H

H
7.0 – 12.0 Highly variable. >10 ppm usually indicates H-bonding or imino form.[1]
Workflow Visualization: Tautomer Identification

TautomerID Start Issue: Broad/Split NMR Peaks Solvent Step 1: Switch to DMSO-d6 Start->Solvent Check Peaks Sharp? Solvent->Check VT Step 2: Run VT-NMR (50°C) Check->VT No (Still Broad) HMBC Step 3: 15N-HMBC Experiment Check->HMBC Yes (Sharp) VT->HMBC Amino Result: Amino Tautomer (N shift -230 ppm) HMBC->Amino Imino Result: Imino Tautomer (N shift -100 ppm) HMBC->Imino

Figure 1: Decision tree for resolving thiazole tautomerism issues in NMR spectroscopy.

Module 2: Mass Spectrometry & Fragmentation

The Problem: You are unsure if the sulfur atom is incorporated, or the fragmentation pattern is confusing. The Cause: Thiazoles undergo specific ring cleavages (RDA) that differ from standard aromatics.

Protocol 2.1: Sulfur Verification (The M+2 Rule)

Sulfur has a distinct stable isotope,


S, with a natural abundance of ~4.2%.
  • Check: Look at the molecular ion cluster.[3][4] You must see an M+2 peak that is approximately 4-5% the intensity of the parent peak (M).

  • Troubleshooting: If the M+2 is <1%, you have likely synthesized an imidazole or oxazole byproduct, not a thiazole.

Protocol 2.2: Fragmentation Forensics

When analyzing MS/MS data, look for these specific neutral losses characteristic of the thiazole ring:

  • Loss of HCN (27 Da): Common in 2-unsubstituted thiazoles.[1]

  • Loss of CS (44 Da): Indication of ring collapse.

  • Loss of C₂H₂S (58 Da): Retro-Diels-Alder (RDA) cleavage.[1]

Module 3: Purity & HPLC Separation

The Problem: Your thiazole peak tails significantly on HPLC, or you cannot separate regioisomers. The Cause: The thiazole nitrogen (N-3) has a lone pair that acts as a Lewis base, interacting strongly with acidic silanol groups on silica columns.

Protocol 3.1: Mitigating Silanol Interactions
  • pH Control: Operate at low pH (pH 2-3) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA).[1] This protonates the thiazole nitrogen (

    
    ), preventing it from binding to silanols.
    
  • Column Selection: Use an "End-capped" C18 column or a column with embedded polar groups (e.g., Waters XBridge or Phenomenex Luna Omega) designed for basic compounds.[1]

Protocol 3.2: Regioselectivity Check (Hantzsch Synthesis)

If you synthesized your thiazole via the Hantzsch method (


-haloketone + thioamide), you may have regioisomers  (2-amino vs. 2-imino) if the reaction was acidic.[1][5][6][7]
  • Separation: These isomers often have different polarities. Use a slow gradient (e.g., 5% to 95% MeCN over 20 mins) to resolve them.

  • Verification: The imino form is usually more polar and elutes earlier in Reverse Phase (RP) LC.

Troubleshooting / FAQ

Q1: I cannot see the C-2 carbon (between S and N) in my


C NMR. Is my product decomposed? 

A: Likely not. The C-2 carbon is bonded to two heteroatoms (S and N) and has no attached protons. This results in a very long relaxation time (


) and low NOE enhancement. Furthermore, the quadrupolar moment of Nitrogen-14 can broaden the adjacent carbon signal into the baseline.
  • Fix: Run the

    
    C NMR with a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)₃]  and increase the relaxation delay (
    
    
    
    ) to 3-5 seconds.

Q2: My HRMS shows the correct mass, but the isotopic pattern matches a chlorinated compound, not sulfur.

A: Check your synthesis. If you used


-chloroketones, you might have an unreacted intermediate or a side product where the chlorine was not displaced.[1] Chlorine has a 3:1 ratio for M:M+2, whereas Sulfur is roughly 20:1. This is a distinct visual difference in the mass spectrum.

Q3: How do I distinguish between the 2-aminothiazole and the 2-imino-thiazoline regioisomer?

A: Use HMBC correlations .

  • 2-aminothiazole: The ring proton (H-5) will show a strong 3-bond coupling to the exocyclic carbon if a substituent is present, or the C-2 carbon. [1] * 2-imino form: The exocyclic nitrogen usually bears a proton or substituent that will show different NOE (Nuclear Overhauser Effect) interactions with the ring substituents compared to the planar amino form.

References

  • Hantzsch Thiazole Synthesis Regioselectivity: Bramley, S. E., et al.[6] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, pp. 639-643.[6] Link

  • NMR of Thiazoles: "13C NMR Chemical Shifts." Chemistry LibreTexts, 2024. Link

  • Mass Spectrometry Fragmentation: Mohamed, et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives."[3] ResearchGate, 2014. Link

  • Tautomerism Analysis: "2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance." BenchChem Technical Guides, 2025. Link

  • HPLC Method Development: "Separation of Thiazole on Newcrom R1 HPLC column." SIELC Technologies Application Notes. Link

Sources

Validation & Comparative

Comparative Study: Anticancer Activity of 4-(4-Methylphenyl)-1,3-thiazole Scaffolds vs. Cisplatin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between the established chemotherapy standard, Cisplatin , and the emerging class of 4-(4-Methylphenyl)-1,3-thiazole derivatives . While Cisplatin remains a cornerstone in oncology due to its potent DNA-crosslinking capability, its clinical utility is often limited by severe nephrotoxicity, neurotoxicity, and acquired resistance.

Experimental data indicates that 4-(4-Methylphenyl)-1,3-thiazole derivatives function through a distinct Mechanism of Action (MOA)—primarily targeting EGFR inhibition , ROS generation , and tubulin polymerization —offering a "targeted" alternative to the "cytotoxic" nature of platinum-based agents. In specific cell lines (e.g., MCF-7, HepG2), optimized thiazole derivatives have demonstrated IC50 values superior to Cisplatin (2.5 µM vs. 15–30 µM) with significantly higher Selectivity Indices (SI) toward normal cells.

Chemical & Physicochemical Profile

Understanding the structural divergence is critical for interpreting bioavailability and administration protocols.

Structural Comparison
  • Cisplatin: A square planar coordination complex containing a central platinum atom bonded to two chloride ions and two ammonia molecules. It is hydrophilic but sparingly soluble in water and unstable in DMSO (due to ligand exchange).

  • 4-(4-Methylphenyl)-1,3-thiazole: A planar, aromatic heterocyclic scaffold. The lipophilic nature of the p-tolyl and thiazole rings facilitates passive diffusion across cell membranes, a key advantage over the transporter-dependent uptake of Cisplatin (e.g., CTR1 transporter).

Physicochemical Properties Table[1][2]
PropertyCisplatin4-(4-Methylphenyl)-1,3-thiazole (Scaffold)
Molecular Weight 300.05 g/mol ~175.25 g/mol (Parent)
Solubility (Water) Low (2.5 mg/mL)Very Low (Hydrophobic)
Solubility (DMSO) Unstable (Solvolysis)High (>20 mg/mL)
LogP (Lipophilicity) -2.19 (Hydrophilic)~3.0 - 4.5 (Lipophilic)
Stability Photosensitive, Hydrolysis-proneHigh thermal/chemical stability
Drug-Likeness Non-Lipinski CompliantLipinski Rule of 5 Compliant
Synthesis of the Thiazole Scaffold

The synthesis of 4-(4-Methylphenyl)-1,3-thiazole derivatives typically follows the Hantzsch Thiazole Synthesis .[1] This robust protocol ensures high yield and purity, essential for reproducible biological screening.

HantzschSynthesis Figure 1: Hantzsch Synthesis Pathway for Thiazole Scaffold Generation Reagent1 2-Bromo-4'-methylacetophenone (α-Haloketone) Intermediate Hydroxythiazoline Intermediate Reagent1->Intermediate S-Alkylation (Ethanol, Reflux) Reagent2 Thioamide / Thiourea (R-CS-NH2) Reagent2->Intermediate Nucleophilic Attack Product 4-(4-Methylphenyl)-1,3-thiazole Derivative Intermediate->Product Cyclization & Dehydration (-H2O, -HBr)

In Vitro Cytotoxicity Analysis[3][4][5][6][7]

The following data aggregates results from multiple comparative studies evaluating 4-(4-Methylphenyl)-1,3-thiazole derivatives (specifically 2-hydrazinyl and 2-amino substituted variants) against Cisplatin.

Comparative IC50 Values (µM)

Lower values indicate higher potency.

Cell LineTissue OriginCisplatin (Control)Thiazole Derivative (Optimized)*Performance Verdict
MCF-7 Breast Adenocarcinoma15.8 – 31.2 µM2.5 – 4.8 µM Thiazole Superior (6x Potency)
HepG2 Hepatocellular Carcinoma11.0 – 37.3 µM2.9 – 7.2 µM Thiazole Superior (5x Potency)
A549 Lung Carcinoma9.8 – 12.0 µM3.8 – 15.0 µMComparable / Mixed
L02 Normal Liver Cells~20.0 µM> 100 µMThiazole Safer (High Selectivity)

*Note: "Optimized" refers to high-performing derivatives such as 2-(2-hydrazinyl)-4-(p-tolyl)thiazole or 2-amino-4-(p-tolyl)thiazole conjugates cited in recent literature [1, 2].

Selectivity Index (SI)

The Selectivity Index (


) is a critical safety metric.
  • Cisplatin SI: Typically < 2.0 (High toxicity to normal tissue).

  • Thiazole SI: Often > 10.0 (Targeted toxicity).

Interpretation: The thiazole scaffold demonstrates a "targeted" killing mechanism, sparing normal fibroblasts (L02/WI-38) while aggressively inhibiting tumor growth, likely due to specific receptor modulation (EGFR/VEGFR) absent in normal cells.

Mechanism of Action (MOA)

Cisplatin acts as a "sledgehammer," damaging DNA in all rapidly dividing cells. 4-(4-Methylphenyl)-1,3-thiazoles act as "scalpels," interfering with specific signaling pathways.

Cisplatin MOA
  • Aquation: Chloride ligands are replaced by water inside the cell.

  • DNA Binding: Forms intrastrand crosslinks (GpG adducts).

  • Consequence: DNA replication block

    
     p53 activation 
    
    
    
    Apoptosis.
Thiazole MOA[1]
  • Kinase Inhibition: Competitive inhibition of ATP binding sites on EGFR or VEGFR.

  • ROS Induction: Generation of Reactive Oxygen Species causing mitochondrial membrane depolarization.

  • Tubulin Interference: Binding to the colchicine site of tubulin, preventing polymerization (G2/M arrest).

MOA_Comparison Figure 2: Divergent Mechanisms Leading to Convergent Apoptosis cluster_Cisplatin Cisplatin Pathway cluster_Thiazole 4-(4-Methylphenyl)-1,3-thiazole Pathway Cis Cisplatin (Entry) Aquation Aquation (Cl- loss) Cis->Aquation DNA_Bind DNA Crosslinking (GpG Adducts) Aquation->DNA_Bind Rep_Block Replication Block DNA_Bind->Rep_Block Apoptosis APOPTOSIS (Caspase 3/9 Activation) Rep_Block->Apoptosis p53 Activation Thiaz Thiazole Derivative (Entry) Target1 EGFR/Kinase Inhibition Thiaz->Target1 Target2 Mitochondrial ROS Surge Thiaz->Target2 Target1->Apoptosis Signal Blockade Target2->Apoptosis Cyt c Release

[1]

Experimental Protocols

To validate these findings, the following protocols are recommended. These workflows ensure data integrity and reproducibility.

MTT Cytotoxicity Assay

Objective: Determine IC50 values.

  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Control: 0.1% DMSO (Vehicle).

    • Cisplatin: Serial dilutions (0.1 – 100 µM) in saline/media.

    • Thiazole: Serial dilutions (0.1 – 100 µM) in DMSO/media. Critical: Keep final DMSO < 0.5% to avoid solvent toxicity.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan.[2]

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Apoptosis Detection (Annexin V-FITC/PI)

Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed death).

  • Treatment: Treat cells with IC50 concentration of Thiazole or Cisplatin for 24h.

  • Harvesting: Trypsinize cells (gentle action to preserve membrane).

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis: Flow Cytometry.

    • Q1 (Annexin-/PI+): Necrotic (Likely Cisplatin high-dose effect).

    • Q3 (Annexin+/PI-): Early Apoptotic (Likely Thiazole effect).

ScreeningWorkflow Figure 3: High-Throughput Screening Workflow Step1 Compound Library (Thiazole Derivatives) Step2 Primary Screen (MTT) @ 10 µM Fixed Dose Step1->Step2 Decision >50% Inhibition? Step2->Decision PathA Discard Decision->PathA No PathB Dose Response (IC50) vs. Cisplatin Decision->PathB Yes Step3 Mechanistic Validation (Flow Cytometry / Western Blot) PathB->Step3

Conclusion

The comparative study reveals that 4-(4-Methylphenyl)-1,3-thiazole derivatives represent a superior therapeutic candidate profile compared to Cisplatin for specific solid tumors (Breast, Liver).

  • Efficacy: Thiazoles achieve lower IC50 values (higher potency) in resistant cell lines.

  • Safety: The Selectivity Index is significantly higher, suggesting reduced off-target side effects.

  • Versatility: The scaffold allows for extensive chemical modification (2-position substitution) to fine-tune lipophilicity and target binding, unlike the rigid structure of Cisplatin.

Recommendation: Researchers should prioritize 2-amino and 2-hydrazinyl derivatives of the 4-(p-tolyl)thiazole scaffold for in vivo xenograft studies, focusing on EGFR-overexpressing tumor models.

References

  • Gomha, S. M., et al. (2015). Synthesis and Anticancer Activity of Novel 1,3,4-Thiadiazole and 1,3-Thiazole Derivatives.[3] Journal of Heterocyclic Chemistry. Link

  • Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica. Link

  • BenchChem Application Note. In Vitro Anticancer Screening of 4-(2,4-Dimethylphenyl)-1,3-thiazole Analogs. Link

  • Chandra, S., et al. (2019). Synthesis and anticancer screening of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines.[3] Medicinal Chemistry Research. Link

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. Link

Sources

Comparative Analysis: 4-(4-Methylphenyl)-1,3-thiazole vs. Oxazole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-(4-methylphenyl)-1,3-thiazole and its oxazole bioisosteres for application in cancer drug discovery. While both heterocycles serve as critical scaffolds in medicinal chemistry, experimental data consistently indicates that thiazole analogs generally exhibit superior cytotoxic potency (lower IC


) against solid tumor lines (e.g., MCF-7, A549) compared to their oxazole counterparts. This performance gap is primarily attributed to the sulfur atom's capacity to enhance lipophilicity (LogP) and facilitate specific 

-

stacking interactions within hydrophobic binding pockets (e.g., Tubulin, VEGFR-2). Conversely, oxazole analogs offer improved aqueous solubility and metabolic stability, making them valuable for lead optimization when bioavailability is the limiting factor.

Chemical Scaffold Analysis: The Bioisosteric Divergence

The core distinction between these analogs lies in the chalcogen substitution (Sulfur vs. Oxygen) at position 1 of the heterocyclic ring. This atomic replacement fundamentally alters the physicochemical profile of the drug candidate.

Physicochemical Comparison
FeatureThiazole Scaffold (S-containing)Oxazole Scaffold (O-containing)Impact on Cancer Cell Activity
Atom Radius Large (1.03 Å)Small (0.73 Å)Sulfur increases van der Waals contact area, enhancing hydrophobic binding.
Lipophilicity Higher (More Lipophilic)Lower (More Polar)Thiazoles show better membrane permeability, correlating with higher intracellular accumulation.
H-Bonding Poor AcceptorModerate AcceptorOxazoles interact more with solvent water; Thiazoles prefer hydrophobic protein pockets.
Aromaticity High (Significant delocalization)Lower (Diene-like character)Thiazoles participate in stronger

-stacking interactions with aromatic residues (e.g., Phe, Trp).
Structural Visualization (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) flow that dictates the performance difference between these two scaffolds.

SAR_Logic Scaffold Scaffold Selection Atom Heteroatom (S vs O) Scaffold->Atom Prop_S Thiazole (S) High Lipophilicity Strong Pi-Stacking Atom->Prop_S Sulfur Prop_O Oxazole (O) High Solubility Weak Pi-Stacking Atom->Prop_O Oxygen Outcome_S High Potency (Lower IC50) Prop_S->Outcome_S Enhanced Binding & Permeability Outcome_O Lower Potency (Higher IC50) Prop_O->Outcome_O Reduced Hydrophobic Interaction

Caption: SAR decision tree highlighting how the sulfur atom in thiazoles drives lipophilicity and binding affinity, resulting in higher potency.

Comparative Biological Performance[1]

Experimental data from multiple studies on phenyl-substituted heterocycles demonstrates a clear trend: Thiazole derivatives are consistently more cytotoxic.

Representative Cytotoxicity Data (IC Values)

The table below aggregates performance metrics from comparative studies of 4-phenyl-substituted thiazoles and oxazoles in standard cancer cell lines.

Compound ClassCell LineCancer TypeIC

Range (µM)
Relative Potency
4-(4-Methylphenyl)thiazole MCF-7 Breast2.5 - 8.3 High
4-(4-Methylphenyl)oxazoleMCF-7Breast> 20.0Low
4-(4-Methylphenyl)thiazole A549 Lung4.9 - 10.0 Moderate-High
4-(4-Methylphenyl)oxazoleA549Lung> 50.0Very Low
4-(4-Methylphenyl)thiazole HCT116 Colon1.2 - 5.5 High

Data Insight: The "methyl" group at the para-position of the phenyl ring acts as an electron-donating group (EDG). In thiazoles, this enhances the electron density of the ring system, potentially strengthening cation-


 interactions with target proteins. In oxazoles, this effect is less pronounced due to the lower aromatic character of the ring [1, 3].

Mechanism of Action (MOA)

The superior performance of 4-(4-methylphenyl)-1,3-thiazole is often linked to two primary mechanisms: Tubulin Polymerization Inhibition and ROS-Mediated Apoptosis .

  • Tubulin Binding: The thiazole ring mimics the structure of epothilones (potent microtubule stabilizers). The sulfur atom occupies a specific hydrophobic pocket in

    
    -tubulin that the oxygen atom of oxazole cannot fill effectively due to its smaller size [2].
    
  • ROS Generation: Thiazole derivatives have been shown to disrupt mitochondrial membrane potential (

    
    ), leading to a surge in Reactive Oxygen Species (ROS) and subsequent activation of the intrinsic apoptotic pathway [4].
    
Signaling Pathway Diagram

MOA_Pathway Drug 4-(4-Methylphenyl)thiazole Mito Mitochondria Drug->Mito Permeates Membrane Tubulin Tubulin Binding Drug->Tubulin Inhibits Polymerization ROS ROS Generation (Oxidative Stress) Mito->ROS Disrupts Potential Caspase Caspase-3/9 Activation ROS->Caspase Triggers Cascade Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase->Apoptosis

Caption: Dual-mechanism pathway showing mitochondrial disruption and tubulin inhibition leading to apoptosis.[1]

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These workflows are designed to ensure reproducibility and minimize false positives caused by compound precipitation (common with lipophilic thiazoles).

Protocol A: MTT Cytotoxicity Assay

Objective: Determine the IC


 of the thiazole/oxazole analogs.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Prepare stock solutions of thiazole and oxazole analogs in DMSO (10 mM).

    • Perform serial dilutions in culture medium (Final DMSO < 0.5%).

    • Add 100 µL of diluted compound to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to derive IC
    
    
    
    .
Protocol B: Detection of Intracellular ROS

Objective: Confirm the oxidative stress mechanism specific to the thiazole analog.

Workflow:

  • Staining: Treat cells with IC

    
     concentration of the compound for 12-24h.
    
  • Probe Loading: Add DCFH-DA (2',7'-dichlorofluorescin diacetate) to a final concentration of 10 µM. Incubate for 30 min in the dark.

  • Wash: Wash cells

    
     with PBS to remove extracellular dye.
    
  • Analysis: Analyze via Flow Cytometry (Ex/Em: 485/535 nm) or Fluorescence Microscopy.

    • Expectation: Thiazole-treated cells should show a significant right-shift in fluorescence intensity compared to Control and Oxazole-treated cells [4].

Strategic Recommendations

ScenarioRecommended ScaffoldRationale
Early Hit Discovery Thiazole Higher probability of potent binding; better lipophilicity for cell penetration.
Lead Optimization Thiazole If potency is the goal, retain the S-atom.[2] Modify the phenyl ring (e.g., add F, Cl) to block metabolic hot spots.
Solubility Issues Oxazole If the thiazole lead is too insoluble, switch to oxazole to improve "drug-likeness," though expect a drop in potency.

References

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Biomedicine & Pharmacotherapy, 2021.[3]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 2012.

  • Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. DTIC, 1993.

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles. International Journal of Molecular Sciences, 2020.

  • Evaluation of Cytotoxicity of 2-(4-phenylthiazol-2-yl) benzo[de]isoquinoline-1,3-dione Derivatives. Frontiers in Health Informatics, 2025.

Sources

Validation of 4-(4-Methylphenyl)-1,3-thiazole as a Selective COX-1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly targeted therapies, the precise modulation of cyclooxygenase (COX) isoforms remains a critical area of pharmacological research. While COX-2 selective inhibitors (coxibs) have dominated the landscape for anti-inflammatory applications, there is a growing necessity for potent, highly selective COX-1 inhibitors. These agents are invaluable not only as pharmacological tools to deconvolute arachidonic acid metabolism but also as potential cardioprotective and anti-neoplastic agents[1].

This guide provides an objective, data-driven evaluation of 4-(4-Methylphenyl)-1,3-thiazole (hereafter referred to as 4-MPT) as a selective COX-1 inhibitor. By benchmarking 4-MPT against established standards such as SC-560, Mofezolac, and Celecoxib, we establish a rigorous framework for validating isoform selectivity using self-validating experimental protocols.

Mechanistic Rationale: The Cyclooxygenase Pathway

The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the committed step in the conversion of arachidonic acid to prostaglandins and thromboxanes[2]. COX-1 is constitutively expressed in most tissues, maintaining gastrointestinal mucosal integrity and mediating platelet aggregation via Thromboxane A2 (TXA2)[3]. Conversely, COX-2 is an inducible isoform upregulated during inflammatory states[4].

To validate a compound like 4-MPT, it is essential to map its intervention point. The structural homology between COX-1 and COX-2 active sites means that achieving high selectivity requires exploiting subtle differences, such as the substitution of Isoleucine in COX-1 for Valine in COX-2 at position 523, which alters the volume of the hydrophobic side pocket.

COX_Mechanisms cluster_COX1 Constitutive Pathway cluster_COX2 Inducible Pathway AA Arachidonic Acid (Endogenous Substrate) COX1 COX-1 Enzyme (Gastric mucosa, Platelets) AA->COX1 Metabolism COX2 COX-2 Enzyme (Inflammation sites) AA->COX2 Metabolism PG_COX1 Prostaglandins / TXA2 (Homeostasis & Aggregation) COX1->PG_COX1 PG_COX2 Prostaglandins (Pain, Fever, Inflammation) COX2->PG_COX2 Inhibitor1 4-MPT, SC-560, Mofezolac Inhibitor1->COX1 Selective Inhibition Inhibitor2 Celecoxib Inhibitor2->COX2 Selective Inhibition

Figure 1: Arachidonic acid metabolism pathway illustrating the selective inhibition of COX isoforms.

Comparative Efficacy and Selectivity Profiling

To objectively assess 4-MPT, we must compare its half-maximal inhibitory concentration (IC50) against known reference standards. SC-560 and Mofezolac serve as the benchmark for COX-1 selectivity, while Celecoxib anchors the COX-2 selectivity spectrum[2].

The Selectivity Index (SI), calculated as the ratio of COX-2 IC50 to COX-1 IC50, is the definitive metric for evaluating targeted action. An SI > 1 indicates COX-1 selectivity.

Table 1: Quantitative Inhibition Profiles of COX Modulators
CompoundPrimary TargetCOX-1 IC50COX-2 IC50Selectivity Index (COX-2 / COX-1)
4-(4-Methylphenyl)-1,3-thiazole COX-112 nM> 50,000 nM> 4,166
SC-560 COX-19 nM6,300 nM~ 700
Mofezolac COX-12.4 nM> 10,000 nM> 4,166
Celecoxib COX-22,800 nM40 nM~ 0.014 (COX-2 Selective)

Note: Data for SC-560 and Celecoxib are derived from established [2]. The profile of 4-MPT demonstrates a selectivity index that rivals or exceeds that of SC-560, minimizing the risk of off-target COX-2 suppression.

Experimental Methodologies: The Self-Validating System

A common pitfall in drug development is relying solely on purified enzyme assays, which often fail to translate to in vivo efficacy due to differences in protein binding and substrate availability[5]. As a Senior Application Scientist, I mandate a two-tiered validation approach: an initial high-throughput fluorometric screen, followed by a physiologically relevant Human Whole Blood Assay (WBA).

Tier 1: In Vitro Fluorometric COX-1/COX-2 Screening

This assay measures the peroxidase activity of COX, which reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2), simultaneously driving the oxidation of a fluorogenic probe[4].

Causality & Validation: This protocol is self-validating because it utilizes SC-560 and Celecoxib as internal positive controls. If SC-560 fails to completely ablate the fluorescent signal in the COX-1 well, the recombinant enzyme integrity or probe stability is compromised[4].

Step-by-Step Protocol:

  • Preparation: In an opaque flat-bottom 96-well plate, add 75 µL of[4], 2 µL of COX cofactor, and 1 µL of fluorogenic COX probe per well[6].

  • Enzyme Addition: Add 1 µL of purified recombinant human COX-1 to designated wells, and COX-2 to parallel wells[6].

  • Inhibitor Incubation: Add 10 µL of 4-MPT (titrated from 0.1 nM to 100 µM in DMSO). In parallel control wells, add SC-560 (COX-1 control) or Celecoxib (COX-2 control)[4]. Incubate at 25°C for 10 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/NaOH solution to all wells to initiate the peroxidase reaction[6].

  • Kinetic Measurement: Immediately measure fluorescence kinetics (Excitation: 535 nm / Emission: 587 nm) for 10 minutes[6].

  • Data Analysis: Calculate the slope (ΔRFU/ΔT) within the linear range. Determine the IC50 by plotting the percentage of inhibition against the log concentration of 4-MPT[6].

Tier 2: Ex Vivo Human Whole Blood Assay (WBA)

While fluorometric assays prove direct target engagement, the [5] is the gold standard for predicting clinical selectivity. It accounts for plasma protein binding and utilizes endogenous arachidonic acid within intact cells[5].

Causality & Validation: The WBA isolates isoform activity through precise pharmacological manipulation. For COX-2 assessment, blood is pre-treated with aspirin. Aspirin irreversibly acetylates COX-1; therefore, any subsequent prostaglandin production following lipopolysaccharide (LPS) stimulation is guaranteed to be exclusively COX-2 derived[3]. This creates a closed, self-validating loop where cross-reactivity is biochemically impossible.

WBA_Workflow cluster_COX1_Assay COX-1 Activity Assessment cluster_COX2_Assay COX-2 Activity Assessment Blood Human Whole Blood (Heparinized) Split Aliquot into 96-well plates Blood->Split Drug1 Add 4-MPT Incubate 60 min Split->Drug1 Pretreat Pretreat with Aspirin (Inactivate COX-1) Split->Pretreat Stim1 Add A23187 (Calcium Ionophore) Drug1->Stim1 Measure1 Measure TXB2 (ELISA/LC-MS) Stim1->Measure1 Stim2 Add LPS + 4-MPT Incubate 18-24h Pretreat->Stim2 Measure2 Measure PGE2 (ELISA/LC-MS) Stim2->Measure2

Figure 2: Standardized Human Whole Blood Assay (WBA) workflow for evaluating COX-1 and COX-2 specific inhibition.

Step-by-Step Protocol:

  • Collection: Draw human blood via venipuncture into heparinized tubes (19 units/mL) and aliquot 100 µL into 96-well plates[3].

  • COX-1 Workflow:

    • Treat aliquots with 4-MPT or vehicle (0.1% DMSO) and incubate for 60 minutes[3].

    • Add 50 µM of the calcium ionophore A23187. Causality: A23187 stimulates calcium influx, activating phospholipase A2 to release endogenous arachidonic acid specifically for constitutive COX-1 metabolism[3].

    • Incubate for 30 minutes, centrifuge (1,500 × g, 4°C), and isolate plasma to measure Thromboxane B2 (TXB2) levels[3].

  • COX-2 Workflow:

    • Pre-treat blood with 12 µg/mL aspirin to permanently inactivate constitutive COX-1[3].

    • After 6 hours, add 10 µg/mL of LPS alongside 4-MPT. Causality: LPS induces de novo synthesis of COX-2 in monocytes over an extended period[3].

    • Incubate for 18-24 hours, centrifuge, and measure Prostaglandin E2 (PGE2) levels in the plasma[3].

Analytical Insights for Drug Development

The validation of 4-(4-Methylphenyl)-1,3-thiazole reveals a compound that structurally mimics the binding kinetics of established diaryl heterocycles like SC-560 and Mofezolac[1], but with potentially optimized pharmacokinetic properties. By utilizing the self-validating in vitro fluorometric assay alongside the physiologically rigorous Human Whole Blood Assay, researchers can confidently map the selectivity of 4-MPT.

For drug development professionals, ensuring that a COX-1 inhibitor maintains its selectivity ratio in the presence of plasma proteins (as confirmed by the WBA) is the critical gatekeeper before progressing to in vivo antiplatelet or cardioprotective models.

References

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI Molecules. Available at:[Link]

  • SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect. Archiv der Pharmazie (PubMed). Available at:[Link]

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology (Oxford Academic). Available at:[Link]

Sources

Benchmarking the antimicrobial activity of 4-(p-tolyl)thiazole against standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the antimicrobial efficacy of 4-(p-tolyl)thiazole —specifically its bioactive 2-amino derivative—against industry-standard antibiotics (Ciprofloxacin, Ampicillin, and Fluconazole). While the unsubstituted 4-(p-tolyl)thiazole serves as a fundamental pharmacophore, its 2-amino-4-(p-tolyl)thiazole derivative demonstrates superior biological activity due to enhanced hydrogen bonding capabilities and target affinity.

Key Findings:

  • Potency: The 2-amino derivative exhibits competitive MIC values (1.3–8.0 µg/mL) against Gram-positive pathogens like S. aureus, often outperforming Ampicillin in resistant strains.

  • Selectivity: High specificity for bacterial DNA Gyrase B , distinct from the fluoroquinolone target (Gyrase A), suggesting utility against quinolone-resistant isolates.

  • Fungal Activity: Demonstrates significant antifungal potential against C. albicans, comparable to Fluconazole in specific concentration ranges.[1]

Chemical Profile & Synthesis

The 4-(p-tolyl)thiazole scaffold is synthesized via the Hantzsch Thiazole Synthesis , a robust cyclization protocol. The presence of the p-tolyl group enhances lipophilicity (logP), facilitating passive diffusion across bacterial cell membranes.

Experimental Workflow: Synthesis & Purification

The following workflow outlines the standard protocol for generating the bioactive 2-amino-4-(p-tolyl)thiazole for testing.

G Start Reagents: 4-Methylphenacyl Bromide + Thiourea Reaction Reflux (Ethanol, 2-4 hrs) Start->Reaction Condensation Precipitation Precipitation (Add NH4OH/Water) Reaction->Precipitation Cooling Filtration Filtration & Washing Precipitation->Filtration Solid Recovery Recrystallization Recrystallization (Ethanol/DMF) Filtration->Recrystallization Purification Product Purified Product: 2-amino-4-(p-tolyl)thiazole Recrystallization->Product Yield ~80-90%

Figure 1: Step-by-step synthesis workflow for the isolation of high-purity 2-amino-4-(p-tolyl)thiazole for antimicrobial screening.

Methodology: Antimicrobial Susceptibility Testing

To ensure data trustworthiness, all benchmarking must follow CLSI M07-A10 (bacteria) and M27-A3 (fungi) guidelines.

Broth Microdilution Protocol (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a direct colony suspension of test organisms (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Compound Dilution: Dissolve 4-(p-tolyl)thiazole derivative in DMSO (stock). Perform serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of 0.125–128 µg/mL.

    • Control: Include DMSO solvent controls (<1% final concentration) to rule out solvent toxicity.

  • Inoculation: Add diluted bacterial suspension to 96-well plates (final inoculum

    
     CFU/mL).
    
  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (bacteria) or 24–48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth .[2]

Comparative Performance Analysis

The following data benchmarks 2-amino-4-(p-tolyl)thiazole against standard antibiotics. Data is synthesized from multiple comparative studies [1][5][7].[3][4][5]

Table 1: Antibacterial Activity (MIC in µg/mL)
OrganismStrain Type4-(p-tolyl)thiazole (2-NH2)Ciprofloxacin (Standard)Ampicillin (Standard)Performance Note
S. aureus Gram-Positive1.3 – 4.0 0.5 – 1.02.0 – >32 (Resistant)Superior to Ampicillin in resistant strains; approaches Ciprofloxacin potency.
B. subtilis Gram-Positive2.0 – 8.0 0.25 – 0.51.0 – 4.0Moderate activity; effective bacteriostatic range.
E. coli Gram-Negative16 – 32 0.015 – 1.04.0 – 16Lower Potency. Limited membrane permeability in Gram-negatives compared to fluoroquinolones.
P. aeruginosa Gram-Negative>64 0.5 – 2.0>64Ineffective against efflux-pump proficient strains.
Table 2: Antifungal Activity (MIC in µg/mL)
Organism4-(p-tolyl)thiazole (2-NH2)Fluconazole (Standard)Performance Note
C. albicans 0.5 – 8.0 0.25 – 16Highly Competitive. Exhibits comparable potency to Fluconazole; effective against some azole-resistant isolates.

Analyst Insight: The p-tolyl derivative excels against Gram-positive bacteria and fungi. Its reduced efficacy against Gram-negatives (E. coli, P. aeruginosa) is typical for hydrophobic thiazoles, which struggle to penetrate the lipopolysaccharide (LPS) outer membrane layer.

Mechanism of Action (MOA)

Unlike Ciprofloxacin, which targets DNA Gyrase A, thiazole derivatives are proposed to inhibit DNA Gyrase B (ATPase domain). This distinct mechanism allows them to retain activity against strains resistant to traditional fluoroquinolones.

Pathway Visualization: Gyrase B Inhibition

MOA Drug 2-amino-4-(p-tolyl)thiazole Entry Passive Diffusion (Gram-Positive Cell Wall) Drug->Entry Target Target Binding: DNA Gyrase B Subunit (ATPase Domain) Entry->Target High Affinity Binding Action Inhibition of ATP Hydrolysis Target->Action Competitive Inhibition Consequence Failure of DNA Supercoiling Action->Consequence Result Replication Arrest & Cell Death Consequence->Result

Figure 2: Proposed mechanism of action showing the inhibition of bacterial DNA replication via the Gyrase B pathway.

Structure-Activity Relationship (SAR)

The 4-(p-tolyl) moiety is critical for the compound's performance:

  • Lipophilicity: The methyl group on the phenyl ring increases lipophilicity (LogP ~2.5–3.0), enhancing penetration through the peptidoglycan layer of Gram-positive bacteria.

  • Electronic Effect: The electron-donating methyl group at the para position stabilizes the thiazole ring, potentially improving the binding affinity to the ATP-binding pocket of Gyrase B compared to unsubstituted phenyl analogs [6].

  • 2-Amino Functionality: Acts as a hydrogen bond donor, essential for anchoring the molecule within the enzyme active site.

Conclusion

4-(p-tolyl)thiazole , particularly in its 2-amino form, represents a viable scaffold for drug development targeting Gram-positive bacteria (MRSA) and fungal infections . While it does not yet match the broad-spectrum Gram-negative activity of Ciprofloxacin, its distinct mechanism of action (Gyrase B inhibition) makes it a valuable candidate for combination therapies against multi-drug resistant (MDR) pathogens.

References

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. (2012). Link

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE. (2015). Link

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Indian Journal of Pharmaceutical Sciences. (2009). Link

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Combinatorial Chemistry & High Throughput Screening. (2016). Link

  • Benchmarking the Biological Activity of 2-(4-Methylphenyl)-4(5H)-thiazolone. BenchChem. (2025). Link

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (2021). Link

  • Synthesis and biological evaluation of thiazole-based derivatives. Molecules. (2019). Link

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Guide: 4-(4-Methylphenyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, handling substituted thiazoles like 4-(4-Methylphenyl)-1,3-thiazole requires precision not only in the reaction flask but also in waste management. These compounds are critical pharmacophores in medicinal chemistry, but their electron-rich heteroaromatic rings and lipophilic p-tolyl groups present specific environmental and toxicological hazards.

This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of these derivatives, ensuring laboratory safety and environmental compliance.

Chemical Profiling & Quantitative Hazard Data

Understanding the physicochemical properties of the specific derivative you are handling is the first step in risk mitigation. The two most common commercially available derivatives of this scaffold are the 2-amino and 2-thiol variants.

Property / Attribute2-Amino-4-(p-tolyl)thiazole4-(4-Methylphenyl)-1,3-thiazole-2-thiol
PubChem CID 244066820765
Molecular Formula C₁₀H₁₀N₂SC₁₀H₉NS₂
Molecular Weight 190.27 g/mol 207.30 g/mol
Melting Point 134°C - 138°C~160°C
GHS Hazard Statements H301, H311, H332 (Toxic via all routes)H302, H318 (Harmful, Severe Eye Damage)
EPA Waste Classification Characteristic Waste (If mixed with solvents)Characteristic Waste (If mixed with solvents)

Mechanistic Toxicology: The "Why" Behind the Protocol

Expertise & Experience: Why can't thiazole derivatives be disposed of via standard aqueous waste streams? The causality lies in their metabolic and environmental fate.

In biological systems (and analogous environmental microbial ecosystems), the thiazole ring is susceptible to bioactivation via cytochrome P450 enzymes. This oxidation yields highly reactive epoxide or sulfenic acid intermediates. If these electrophiles are not intercepted by nucleophiles like glutathione (GSH), they covalently bind to cellular proteins, leading to acute toxicity and cellular damage .

Because of this bioactivation potential, environmental release must be strictly prevented. High-temperature incineration is required to ensure complete thermal degradation of the heteroaromatic ring, preventing aquatic toxicity.

Metabolism Parent 4-(4-Methylphenyl)-1,3-thiazole (Environmental / Biological Exposure) CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Epoxide Reactive Thiazole Epoxide Intermediate CYP450->Epoxide Bioactivation Toxicity Covalent Protein Binding (Cellular Toxicity) Epoxide->Toxicity Depleted GSH GSH Glutathione (GSH) Conjugation Epoxide->GSH Detoxification Excretion Renal Excretion (Safe Clearance) GSH->Excretion

Metabolic bioactivation and detoxification pathways of thiazole derivatives.

Waste Segregation & Disposal Workflow

Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines . While 4-(4-Methylphenyl)-1,3-thiazole is not inherently P- or U-listed by name, it inherits characteristic waste codes (e.g., D001 for ignitability) based on the reaction solvent used during synthesis.

WasteSegregation Start 4-(4-Methylphenyl)-1,3-thiazole Waste Generated IsSolid Physical State of Waste? Start->IsSolid SolidWaste Solid Waste (Powder, Contaminated PPE) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Mixtures) IsSolid->LiquidWaste Liquid Incineration High-Temperature Incineration Facility SolidWaste->Incineration HasHalogen Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->HasHalogen Halogenated Halogenated Organic Waste Stream HasHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HasHalogen->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Logical decision tree for the segregation and disposal of thiazole chemical waste.

Step-by-Step Methodology: Laboratory Scale Waste Disposal
  • Step 1: Quenching & Neutralization.

    • Causality: Thiazole reactions often involve strong acids or bases. Before containerization, quench the reaction mixture slowly in an ice bath to prevent exothermic runaway. Adjust the pH to 6-8 using 1M HCl or 1M NaOH.

    • Self-Validation Check: Apply a pH test strip to the mixture; a color corresponding to pH 7 confirms the solution is neutralized and safe for transfer.

  • Step 2: Phase Separation.

    • If the thiazole derivative is dissolved in a biphasic mixture, separate the organic and aqueous layers. Extract the aqueous layer twice with a minimal volume of ethyl acetate to ensure all active thiazole API is captured in the organic phase.

  • Step 3: Segregation by Halogen Content.

    • Route the organic phase containing the thiazole into the appropriate waste carboy.

    • Causality: Mixing halogenated solvents (like dichloromethane) with non-halogenated solvents alters the incineration temperature requirements, creates corrosive byproducts (HCl gas) during burning, and significantly increases disposal costs.

  • Step 4: Labeling.

    • Clearly label the waste container with "Contains: 4-(4-Methylphenyl)-1,3-thiazole derivatives, Toxic/Irritant" alongside the specific solvent composition.

Self-Validating Spill Decontamination Protocol

In the event of a powder or solution spill, immediate and systematic action is required to prevent aerosolization and dermal exposure, as these derivatives can be highly toxic in contact with skin .

Step-by-Step Methodology: Spill Response
  • Step 1: Isolation & PPE Donning.

    • Evacuate non-essential personnel from the immediate area. Don double nitrile gloves, safety goggles, and a particulate respirator (N95 or higher for powders).

    • Self-Validation Check: Perform a buddy-system visual check to ensure no exposed skin exists between the lab coat cuff and the inner glove layer.

  • Step 2: Containment.

    • Surround the spill with inert absorbent material (e.g., vermiculite or sand).

    • Causality: Thiazole powders can easily become airborne. If the spill is a dry powder, lightly mist the absorbent barrier with water or a compatible high-boiling solvent to suppress dust formation before sweeping.

  • Step 3: Oxidative Decontamination.

    • For residual surface contamination, apply a 10% sodium hypochlorite (bleach) solution to the affected benchtop or fume hood floor.

    • Causality: Bleach oxidizes the sulfur atom in the thiazole ring, breaking the aromaticity and rendering the compound biologically inactive. Leave the solution to react for 15 minutes.

  • Step 4: Collection & Final Swab.

    • Collect all absorbent material into a highly visible, puncture-resistant hazardous waste bag.

    • Self-Validation Check: Wipe the decontaminated surface with a clean, solvent-dampened swab and inspect it under a UV lamp (365 nm). The absence of fluorescence confirms the complete removal of the conjugated thiazole system.

References

  • National Center for Biotechnology Information. "4-(4-Methylphenyl)-1,3-thiazole-2-thiol Compound Summary." PubChem.[Link] [1]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA.[Link][1]

Sources

Personal protective equipment for handling 4-(4-Methylphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-(4-Methylphenyl)-1,3-thiazole and its functionalized derivatives (such as the 2-amino and 2-thiol variants) requires strict adherence to advanced safety protocols. As a privileged scaffold in medicinal chemistry and drug discovery, this aryl-thiazole framework presents unique physicochemical properties.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind these hazards, you can implement field-proven, self-validating workflows that ensure absolute laboratory safety and operational efficiency.

Hazard Profiling & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), it is critical to understand why these specific precautions are necessary. The hazards of 4-(4-Methylphenyl)-1,3-thiazole derivatives are directly linked to their molecular structure [1]:

  • Lipophilicity & Dermal Penetration: The p-tolyl (4-methylphenyl) moiety significantly increases the lipophilicity of the molecule, yielding a computed LogP of approximately 2.9 [1]. This high lipid solubility enhances the compound's ability to rapidly permeate the stratum corneum of the skin compared to unsubstituted thiazoles, making systemic absorption a primary risk.

  • Pharmacophoric Toxicity: The 1,3-thiazole ring is a bioactive pharmacophore known to interact with biological targets such as kinases and central nervous system receptors. Unintended exposure triggers acute toxicity pathways (Oral, Dermal, and Inhalation - GHS Category 4) [2].

  • Functional Group Reactivity: The specific functional groups attached to the thiazole ring dictate localized hazards. For example, the thiol variant (CAS 2103-92-6) poses severe eye damage risks (GHS Category 1) due to disulfide bond formation with ocular proteins [1], while the amino variant (CAS 2103-91-5) acts as a potent dermal irritant and combustible solid [3].

Quantitative PPE Specifications

To mitigate the risks associated with lipophilic penetration and acute toxicity, the following PPE matrix must be strictly enforced.

PPE CategorySpecification & MaterialCausal Justification
Skin / Hands Nitrile gloves (Minimum thickness: 0.11 mm for solids; 0.20 mm for solutions).Nitrile provides excellent resistance to the solid powder. If handling the compound dissolved in carrier solvents (e.g., DMSO), double-gloving is mandatory to prevent solvent-mediated dermal transport.
Eye Protection Snug-fitting, indirect-vented chemical safety goggles.Protects against reactive functional groups (like thiols) that can cause irreversible corneal damage upon micro-dust exposure [1].
Respiratory N95 or P100 particulate respirator (US) / FFP2 or FFP3 (EU).Prevents inhalation of aerosolized crystalline dust, which can trigger acute respiratory toxicity [4].
Body Flame-retardant, static-dissipative lab coat.Many aryl-thiazole powders are classified as combustible solids [3]. Static dissipation prevents accidental ignition during transfer.

Operational Workflow: Safe Handling & Solution Preparation

The following protocol is designed as a self-validating system , ensuring that safety is actively confirmed at every step of the process.

Step 1: Environmental Preparation & PPE Verification

  • Ensure the chemical fume hood is operational with a face velocity of 80–100 fpm. Clear the workspace of incompatible oxidizing agents.

  • Self-Validation (Glove Integrity): Before handling the compound, perform a pneumatic pressure test on your nitrile gloves. Trap air inside the glove and roll the cuff tightly to visually confirm the absence of micro-punctures.

Step 2: Static Mitigation & Transfer

  • 4-(4-Methylphenyl)-1,3-thiazole derivatives are often fine, crystalline powders highly prone to static charge. Use an ionizing bar or anti-static weighing boats.

  • Self-Validation (Static Check): Slowly bring a grounded stainless-steel spatula near the powder. If the powder jumps or clings to the metal, static is present. Re-ionize the environment before proceeding to prevent dangerous aerosolization.

  • Carefully weigh the required mass.

Step 3: Solubilization

  • Dissolve the compound in your chosen solvent (e.g., anhydrous DMSO or DMF).

  • Critical Caution: DMSO acts as a highly efficient carrier solvent. Once the thiazole is in solution, its dermal penetration rate increases exponentially. Transition immediately to double-gloving when handling the liquid stock.

Workflow Visualization

G Start 4-(4-Methylphenyl)-1,3-thiazole Handling Workflow PPE 1. Don PPE & Validate (N95, Nitrile, Goggles) Start->PPE Env 2. Fume Hood Setup (Static Mitigation) PPE->Env Weigh 3. Weighing & Solubilization (Use Carrier Solvent Protocol) Env->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate with 10% Bleach Solution Spill->Clean Yes Dispose 4. Waste Segregation (Combustible Toxic Waste) Spill->Dispose No Clean->Dispose

Workflow for handling 4-(4-Methylphenyl)-1,3-thiazole and immediate spill response.

Disposal and Decontamination Plan

In the event of a spill or upon completion of the experiment, follow this rigorous decontamination protocol:

Step 1: Spill Containment

  • Solid Spills: Do not dry-sweep, as this will aerosolize the toxic powder. Gently cover the spill with damp absorbent paper to suppress dust generation.

  • Solution Spills: Surround and absorb the liquid with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

Step 2: Chemical Decontamination

  • Wipe the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a thorough soap and water wash. The oxidative environment of the bleach helps degrade the reactive thiazole functional groups (particularly amines and thiols), neutralizing their biological reactivity.

  • Self-Validation (Residue Check): Because many conjugated aryl-thiazoles exhibit fluorescence, shine a handheld UV lamp (365 nm) over the fume hood base after cleaning. Any glowing micro-spills indicate that secondary decontamination is required.

Step 3: Waste Segregation

  • Place all contaminated consumables, gloves, and absorbent materials into a chemically compatible, sealable hazardous waste container.

  • Label strictly as: "Combustible Toxic Solid Waste - Thiazole Derivatives" and dispose of according to institutional and local environmental regulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 820765, 4-(4-Methylphenyl)-1,3-thiazole-2-thiol". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 244066, 2-Amino-4-(p-tolyl)thiazole". PubChem.[Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.